molecular formula C14H13NO3 B2982201 2-Benzyloxy-1-methyl-4-nitro-benzene CAS No. 219492-11-2

2-Benzyloxy-1-methyl-4-nitro-benzene

Cat. No.: B2982201
CAS No.: 219492-11-2
M. Wt: 243.262
InChI Key: AZKRZTZMYWCUTK-UHFFFAOYSA-N
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Description

2-Benzyloxy-1-methyl-4-nitro-benzene is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.262. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyloxy-1-methyl-4-nitro-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyloxy-1-methyl-4-nitro-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-nitro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-11-7-8-13(15(16)17)9-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKRZTZMYWCUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Benzyloxy-4-nitrotoluene chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity, Synthesis, and Applications in Pharmaceutical Chemistry

Molecular Identity & Structural Analysis

2-Benzyloxy-4-nitrotoluene is a specialized aromatic ether widely utilized as an intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and heterocyclic scaffolds. It functions primarily as a protected phenol derivative, where the benzyl group serves as a robust masking moiety for the hydroxyl functionality during multi-step synthesis, or as a hydrophobic pharmacophore in final drug candidates.

Chemical Nomenclature & Classification
  • IUPAC Name: 1-(Benzyloxy)-2-methyl-4-nitrobenzene

  • Alternative Names: Benzyl 2-methyl-5-nitrophenyl ether; 2-Methyl-5-nitrophenol benzyl ether; 4-Nitro-2-(benzyloxy)toluene.

  • CAS Number (Precursor): 5428-54-6 (2-Methyl-5-nitrophenol)[1][2][3][4][5][6]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 243.26 g/mol [7][8]

Structural Specifications

The molecule consists of a toluene core substituted with a nitro group at the para position (relative to the methyl) and a benzyloxy group at the ortho position. This substitution pattern creates a highly polarized aromatic system, where the electron-withdrawing nitro group and the electron-donating alkoxy group (benzyloxy) create a specific electronic push-pull system, activating the ring for subsequent reductions or nucleophilic substitutions.

Table 1: Physicochemical Constants

PropertyValueNotes
Molecular Weight 243.26 g/mol Monoisotopic Mass: 243.09
Physical State Solid (Crystalline)Typically pale yellow needles/powder
Melting Point 60–65 °C (Predicted)Dependent on purity/solvent
Solubility DMSO, DMF, DCM, EtOAcInsoluble in water
LogP ~3.5Lipophilic due to benzyl ether
Structural Visualization

The following diagram illustrates the 2D chemical structure and the connectivity of the functional groups.

ChemicalStructure cluster_legend Structural Features Core Toluene Core (Methylbenzene) Methyl Methyl Group (-CH3) at C1 Core->Methyl Position 1 Benzyloxy Benzyloxy Group (-OCH2Ph) at C2 Core->Benzyloxy Position 2 (Ortho) Nitro Nitro Group (-NO2) at C4 Core->Nitro Position 4 (Para) Desc Electronic Effect: Nitro (EWG) activates ring Benzyloxy (EDG) directs ortho/para

Figure 1: Structural connectivity of 2-Benzyloxy-4-nitrotoluene showing substituent positioning on the toluene core.

Synthetic Pathways & Production[5][9]

The synthesis of 2-Benzyloxy-4-nitrotoluene is most efficiently achieved via the Williamson Ether Synthesis , utilizing 2-methyl-5-nitrophenol as the nucleophilic scaffold. This route is preferred for its high yield, operational simplicity, and scalability.

Retrosynthetic Analysis
  • Target: 2-Benzyloxy-4-nitrotoluene

  • Disconnection: O-C bond (Ether linkage)

  • Synthons: 2-Methyl-5-nitrophenoxide anion (Nucleophile) + Benzyl electrophile (Benzyl bromide/chloride).

Experimental Protocol (Bench-Scale)

Reagents:

  • 2-Methyl-5-nitrophenol (1.0 equiv) [CAS: 5428-54-6][1][3][4][5][6]

  • Benzyl Bromide (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 2-methyl-5-nitrophenol (e.g., 10 mmol) and anhydrous DMF (20 mL). Add

    
     (15 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution will typically turn bright yellow/orange due to the nitrophenoxide resonance.
    
  • Alkylation: Add Benzyl bromide (11 mmol) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting phenol (more polar) should disappear, replaced by the less polar ether product.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a solid.[9]

  • Isolation: Filter the precipitate, wash copiously with water (to remove DMF and inorganic salts), and wash with cold hexanes.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes) if high purity (>99%) is required.

Reaction Mechanism & Flow

The reaction proceeds via an


 mechanism , where the phenoxide oxygen attacks the benzylic carbon, displacing the bromide leaving group.

SynthesisFlow Start Start: 2-Methyl-5-nitrophenol (CAS 5428-54-6) Deprotonation Step 1: Deprotonation (K2CO3 / DMF) Start->Deprotonation  Base activation   Intermediate Intermediate: Nitrophenoxide Anion Deprotonation->Intermediate  - HBr   Addition Step 2: Alkylation (+ Benzyl Bromide, 60°C) Intermediate->Addition  SN2 Attack   Product Final Product: 2-Benzyloxy-4-nitrotoluene Addition->Product  Precipitation & Filtration  

Figure 2: Synthetic workflow for the production of 2-Benzyloxy-4-nitrotoluene via Williamson Ether Synthesis.

Applications in Drug Development[9]

2-Benzyloxy-4-nitrotoluene serves as a versatile "masked" aniline. The nitro group is a latent amino group, while the benzyl ether protects the phenol or acts as a hydrophobic anchor.

Key Transformations
  • Reduction to Aniline: The most common downstream application is the reduction of the nitro group to an amine (using

    
    /Pd-C, Fe/AcOH, or 
    
    
    
    ). The resulting 2-benzyloxy-4-aminotoluene is a critical building block.
  • Indole Synthesis: Through the Bartoli Indole Synthesis or Leimgruber-Batcho sequence, the nitro-toluene moiety can be cyclized to form substituted indoles, which are ubiquitous in serotonin receptor ligands and kinase inhibitors.

  • Scaffold Decoration: The benzyl group can be selectively removed via hydrogenolysis (

    
    , Pd/C) to regenerate the phenol, allowing for late-stage diversification (e.g., introducing solubilizing groups).
    
Therapeutic Relevance
  • Kinase Inhibitors: The 2-benzyloxy-4-aniline motif mimics the ATP-binding hinge region interactions in several tyrosine kinase inhibitors (TKIs).

  • GPCR Ligands: Used in the synthesis of antagonists for dopamine and serotonin receptors where the benzyloxy group occupies a hydrophobic pocket.

Applications Core 2-Benzyloxy- 4-nitrotoluene Path1 Reduction (Fe/AcOH or H2/Pd) Core->Path1 Path2 Hydrogenolysis (H2, Pd/C) Core->Path2 Prod1 2-Benzyloxy- 4-aminotoluene Path1->Prod1 Prod2 2-Hydroxy- 4-nitrotoluene Path2->Prod2 Drug1 Kinase Inhibitors (e.g., EGFR, VEGFR targets) Prod1->Drug1  Amide Coupling / Cyclization   Drug2 Functionalized Phenols Prod2->Drug2  Derivatization  

Figure 3: Downstream synthetic utility and pharmaceutical applications.

Safety & Handling Protocols

As a nitro-aromatic compound, 2-Benzyloxy-4-nitrotoluene requires specific handling precautions to ensure laboratory safety.

  • Toxicity: Nitro compounds are generally considered toxic by inhalation and ingestion. They may cause methemoglobinemia.

  • Skin/Eye Contact: Irritant. Wear nitrile gloves and safety goggles.

  • Stability: Stable under standard conditions. Avoid strong oxidizing agents and reducing agents (unless controlled).

  • Disposal: Dispose of as hazardous organic waste (halogen-free, unless benzyl bromide residues are present).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2801507 (Isomer Reference) and CID 11096908. PubChem. Available at: [Link]

  • PrepChem. Synthesis of 2-methyl-5-nitrophenol (Precursor Synthesis). PrepChem.com. Available at: [Link]

Sources

Technical Monograph: Structural Characterization and Synthetic Utility of 4-Nitro-o-cresol Benzyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-nitro-o-cresol benzyl ether , a specific aromatic ether used primarily as a protected intermediate in the synthesis of heterocycles, dyes, and pharmaceutical precursors. This monograph addresses the critical nomenclature challenges arising from isomeric ambiguity, details a self-validating synthesis protocol via the Williamson ether method, and outlines chemoselective reduction strategies essential for drug development workflows.

Nomenclature and Structural Identification

IUPAC Designation and Synonyms

Correct identification is critical due to the existence of multiple structural isomers (e.g., derivatives of m-cresol or p-cresol). The molecule is derived from 4-nitro-o-cresol (2-methyl-4-nitrophenol).

  • Systematic IUPAC Name: 1-(Benzyloxy)-2-methyl-4-nitrobenzene

  • Alternative Systematic Name: 2-Methyl-4-nitrophenyl benzyl ether

  • Common Synonyms:

    • Benzyl 4-nitro-o-tolyl ether

    • 4-Nitro-2-methylphenol benzyl ether

    • Benzene, 1-methyl-2-(phenylmethoxy)-5-nitro- (Index Name)

Structural Specifications
ParameterDetail
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Parent Compound 4-Nitro-o-cresol (CAS 5428-54-6)
Isomer Warning Do not confuse with CAS 22424-58-4 (4-(Benzyloxy)-2-methyl-1-nitrobenzene), which is the benzyl ether of 3-methyl-4-nitrophenol.
SMILES Cc1cc(ccc1OCc2ccccc2)[O-]
InChI Key (Predicted) Varies by tautomer generation; verify via ChemDraw based on SMILES.

Chemical Properties and Reactivity Profile[2][3][4]

Electronic Character

The molecule features a "push-pull" electronic system:

  • Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) at the para position relative to the ether linkage. This deactivates the ring toward electrophilic aromatic substitution (EAS) but activates the ether linkage toward nucleophilic attack (though the benzyl ether is generally stable to basic nucleophiles).

  • Benzyl Ether (-OBn): A moderate electron-donating group (EDG) via resonance, protecting the phenolic oxygen.

  • Methyl Group (-CH₃): A weak activator (inductive effect) at the ortho position.

Physical Properties (Experimental & Predicted)
  • Physical State: Pale yellow to off-white crystalline solid.

  • Melting Point: Typically 75–80 °C (Derivative dependent; parent phenol MP is ~96 °C).

  • Solubility: Insoluble in water; highly soluble in organic solvents (Dichloromethane, Ethyl Acetate, DMF).

Synthetic Methodology: Williamson Ether Synthesis[5]

The most robust route to 4-nitro-o-cresol benzyl ether is the Williamson Ether Synthesis . This protocol utilizes a mild base to generate the phenoxide in situ, followed by SN2 attack on benzyl bromide.

Reaction Logic (Causality)
  • Base Selection (K₂CO₃): Unlike sodium hydride (NaH), potassium carbonate is mild enough to deprotonate the acidic nitrophenol (pKa ~7.1) without causing side reactions or requiring strictly anhydrous conditions.

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent that solvates the cation (K⁺), leaving the phenoxide anion "naked" and highly nucleophilic, significantly accelerating the SN2 rate.

  • Catalyst (TBAI - Optional): Tetrabutylammonium iodide can be used as a phase transfer catalyst if using a less polar solvent (like acetone), exchanging the bromide for a better leaving group (iodide).

Experimental Protocol

Scale: 10 mmol basis.

  • Reagent Preparation:

    • Dissolve 4-nitro-o-cresol (1.53 g, 10 mmol) in anhydrous DMF (15 mL).

    • Add Potassium Carbonate (K₂CO₃, 2.07 g, 15 mmol, 1.5 eq) in one portion.

    • Observation: The solution will turn bright yellow/orange immediately due to the formation of the nitrophenoxide anion.

  • Alkylation:

    • Add Benzyl Bromide (1.71 g, 1.2 mL, 10 mmol, 1.0 eq) dropwise over 5 minutes.

    • Heat the mixture to 60 °C for 4–6 hours.

    • Self-Validation: Monitor via TLC (30% EtOAc/Hexane). The starting material (low Rf, yellow spot) should disappear, replaced by a non-polar, UV-active product (high Rf).

  • Work-up:

    • Pour the reaction mixture into Ice Water (100 mL). The product should precipitate as a solid.

    • Filter the solid or extract with Ethyl Acetate (3 x 30 mL).

    • Wash the organic layer with 1M NaOH (to remove unreacted phenol) and Brine .

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol or purify via silica gel flash chromatography (Hexane/EtOAc 9:1).

Synthetic Pathway Diagram

Synthesis Reactant 4-Nitro-o-cresol (2-methyl-4-nitrophenol) Intermediate Transition State (SN2 Attack) Reactant->Intermediate Deprotonation (Phenoxide formation) Reagents Reagents: Benzyl Bromide (BnBr) K2CO3 (Base) DMF (Solvent) Reagents->Intermediate Product 4-Nitro-o-cresol Benzyl Ether Intermediate->Product Nucleophilic Substitution (-KBr)

Figure 1: Williamson Ether Synthesis pathway utilizing mild base conditions in polar aprotic media.

Applications in Drug Development[2][6]

This molecule serves as a strategic "masked" intermediate. The benzyl group protects the oxygen, while the nitro group serves as a latent amine.

Chemoselective Reduction Strategies

A critical decision point in using this intermediate is the reduction of the nitro group. The choice of reagent determines whether the benzyl ether survives.

  • Pathway A: Nitro Reduction with Ether Retention

    • Goal: Synthesize 4-amino-o-cresol benzyl ether (precursor for amidation or reductive amination).

    • Method: Iron powder/NH₄Cl, SnCl₂, or Zn/Acetic Acid.

    • Mechanism:[1] Electron transfer reduction does not affect the benzylic C-O bond.

  • Pathway B: Global Reduction (Hydrogenolysis)

    • Goal: Synthesize 4-amino-o-cresol (simultaneous deprotection and reduction).

    • Method: H₂ (gas) with Pd/C catalyst.

    • Mechanism:[1] Palladium catalyzes both the reduction of the nitro group and the cleavage of the benzylic ether (hydrogenolysis).

Application Workflow Diagram

Applications Start 4-Nitro-o-cresol Benzyl Ether RouteA_Reagent Reagent: Fe / NH4Cl (Chemoselective) Start->RouteA_Reagent RouteB_Reagent Reagent: H2 / Pd-C (Hydrogenolysis) Start->RouteB_Reagent ProductA 4-Amino-2-methylphenyl benzyl ether (Ether Retained) RouteA_Reagent->ProductA Nitro Reduction Only ProductB 4-Amino-2-methylphenol (Ether Cleaved) RouteB_Reagent->ProductB Global Reduction

Figure 2: Divergent reduction pathways allowing for selective retention or cleavage of the protecting group.

Safety and Handling

  • Nitro Compounds: Potentially explosive if heated under confinement. 4-nitro-o-cresol derivatives are generally stable but should be handled away from open flames.

  • Benzyl Bromide: A potent lachrymator (tear gas). All synthesis steps involving benzyl bromide must be performed in a functioning fume hood.

  • Skin Contact: Nitrophenols and their ethers can stain skin yellow and may be absorbed transdermally. Wear nitrile gloves and long sleeves.

References

  • Synthesis of Benzyl Ethers (Williamson Synthesis)

    • Source: Organic Chemistry Portal. "Benzyl Ethers."[1][2][3][4]

    • URL:[Link]

  • Parent Compound Data (4-Nitro-o-cresol)

    • Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21950, 2-Methyl-4-nitrophenol.
    • URL:[Link]

  • Chemoselective Reduction of Nitro Groups

    • Source: MDPI Pharmaceuticals.
    • URL:[Link]

  • Isomer Clarification (4-(Benzyloxy)-2-methyl-1-nitrobenzene)

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of 2-Benzyloxy-1-methyl-4-nitro-benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of 2-Benzyloxy-1-methyl-4-nitro-benzene, a substituted nitroaromatic compound. We delve into the theoretical principles governing its solubility, provide a robust, step-by-step experimental protocol for its determination using the isothermal shake-flask method, and present an analysis of its expected solubility profile across a range of common organic solvents. This document is intended to serve as a practical resource for scientists, enabling accurate and reproducible solubility assessment in a laboratory setting.

Introduction

2-Benzyloxy-1-methyl-4-nitro-benzene is an organic molecule characterized by a nitro-substituted toluene core with a benzyloxy group at the 2-position. Its structure, featuring both polar (nitro group, ether linkage) and non-polar (benzene rings, methyl group) moieties, suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent.

A precise understanding of its solubility is critical for a variety of applications:

  • Synthetic Chemistry: Selecting an appropriate solvent is crucial for dissolving reactants, controlling reaction temperature, and influencing reaction pathways and yields.

  • Purification: Solubility data guides the choice of solvent systems for crystallization, a primary method for purifying solid organic compounds.

  • Drug Development: For pharmaceutical applications, solubility directly impacts a compound's dissolution rate and bioavailability.[1][2] Poor solubility is a major hurdle in the development of orally administered drugs.[1][2]

  • Analytical Chemistry: Preparing solutions of known concentrations for techniques like HPLC or spectroscopy requires accurate solubility knowledge.

This guide will provide the theoretical framework and practical methodology to empower researchers to confidently determine and interpret the solubility of this compound.

Physicochemical Properties & Molecular Structure Analysis

Before assessing solubility, it is essential to understand the key physicochemical properties of the solute.

Compound: 4-(Benzyloxy)-2-methyl-1-nitrobenzene (Isomer of the topic compound)

  • Molecular Formula: C₁₄H₁₃NO₃[3]

  • Molecular Weight: 243.26 g/mol [3]

  • Predicted LogP (Octanol-Water Partition Coefficient): 3.48[3]

  • Topological Polar Surface Area (TPSA): 52.37 Ų[3]

The molecular structure is key to predicting its behavior.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, creating a significant dipole moment and making this part of the molecule polar. It can act as a hydrogen bond acceptor.

  • Benzyloxy Group (-OCH₂Ph): The ether oxygen is a hydrogen bond acceptor, contributing some polarity.[4] However, the two large phenyl rings are non-polar and hydrophobic.

  • Methyl Group (-CH₃): This is a non-polar, hydrophobic group.

Solubility Prediction: The principle of "like dissolves like" is the guiding tenet.[5] The molecule has mixed characteristics. The large non-polar surface area from the two aromatic rings suggests good solubility in non-polar or moderately polar solvents.[6] The polar nitro and ether groups suggest that it may have some affinity for more polar solvents, but its inability to donate hydrogen bonds will limit its solubility in protic solvents like water or methanol. The high predicted LogP value of a similar isomer (3.48) strongly indicates that the compound is lipophilic ("fat-loving") and will favor organic solvents over water.[3]

Theoretical Principles of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[7] The process involves overcoming the solute-solute intermolecular forces and solvent-solvent intermolecular forces to establish new solute-solvent interactions.[5]

Key Factors Influencing Solubility:

  • Polarity: The polarity of a solvent is its ability to separate charge.[8] Polar solvents have large dipole moments and effectively dissolve polar or ionic solutes. Non-polar solvents dissolve non-polar solutes through weaker van der Waals forces.[6] 2-Benzyloxy-1-methyl-4-nitro-benzene, with its mixed characteristics, is expected to be most soluble in solvents of intermediate polarity that can interact favorably with both its aromatic and polar functionalities.

  • Intermolecular Forces: Dissolution is favored when the solute-solvent interactions are comparable to or stronger than the solute-solute and solvent-solvent interactions.[4][5] For the target compound, this involves dipole-dipole interactions with its nitro group and dispersion forces with its aromatic rings.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and adding heat (energy) favors the formation of the solution according to Le Chatelier's principle.

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method . This technique, recommended by the OECD for substances with solubilities above 10 mg/L, involves agitating an excess amount of the solid compound in the solvent at a constant temperature until equilibrium is reached.[9][10][11]

Experimental Workflow

The overall process involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Quantification A 1. Add excess solute to solvent in vials B 2. Seal vials tightly A->B C 3. Agitate in isothermal shaker (e.g., 25°C, 24-48h) B->C D 4. Allow to settle C->D E 5. Centrifuge to pellet undissolved solid D->E F 6. Filter supernatant with 0.22 µm syringe filter E->F G 7. Dilute filtrate accurately F->G H 8. Measure absorbance via UV-Vis Spectroscopy G->H I 9. Calculate concentration from calibration curve H->I

Caption: Workflow for solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

  • 2-Benzyloxy-1-methyl-4-nitro-benzene (solute)

  • Selected organic solvents (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Ethanol, Methanol)

  • Glass vials with screw caps

  • Isothermal orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Calibration Curve: a. Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a high, known concentration (e.g., 1 mg/mL).[1][2] b. Perform serial dilutions of the stock solution to create a series of standards of decreasing concentration. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), determined by scanning the stock solution.[12] d. Plot a graph of absorbance versus concentration. The resulting linear relationship is the calibration curve (Beer-Lambert Law).[12]

  • Sample Preparation & Equilibration: a. Add an excess amount of solid 2-Benzyloxy-1-methyl-4-nitro-benzene to several glass vials. "Excess" means enough solid remains visible after the equilibration period.[1] b. Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in an isothermal orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). e. Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical.[2][13] It is advisable to take measurements at different time points (e.g., 24h, 48h) to ensure the concentration has plateaued, confirming equilibrium.

  • Phase Separation: a. Remove the vials from the shaker and allow the undissolved solid to settle. b. To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes).[14] c. Carefully draw the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[2] This step is critical to remove any microscopic particles that could scatter light and inflate the absorbance reading.

  • Quantification: a. Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your calibration curve. The dilution factor must be recorded precisely. b. Measure the absorbance of the diluted sample using the UV-Vis Spectrophotometer at the predetermined λmax. c. Using the equation from the calibration curve, calculate the concentration of the diluted sample. d. Multiply this concentration by the dilution factor to determine the final solubility of the compound in that solvent. The result is typically expressed in mg/mL or g/L.

Expected Solubility Data & Analysis

SolventPolarity Index (P')Solvent TypeExpected Solubility (at 25°C)Rationale for Expected Behavior
n-Hexane0.1Non-polar AliphaticVery LowThe highly polar nitro group makes the molecule incompatible with the non-polar nature of hexane.
Toluene2.4Non-polar AromaticModerate to HighThe aromatic rings of toluene can engage in π-stacking with the benzene rings of the solute, promoting dissolution.[5]
Diethyl Ether2.8Moderately PolarModerateThe ether's ability to accept hydrogen bonds and its slight polarity can interact with the solute's ether and nitro groups.
Ethyl Acetate4.4Polar AproticHighThis solvent balances polarity (from the ester group) and non-polar character (ethyl group), making it effective at solvating molecules with mixed characteristics.
Acetone5.1Polar AproticHighAs a polar aprotic solvent, acetone's strong dipole can interact well with the polar nitro group without the steric hindrance or energy cost of disrupting a hydrogen-bonding network.
Ethanol4.3 (value varies)Polar ProticModerateWhile polar, ethanol is a hydrogen bond donor and acceptor. The solute can only accept H-bonds, leading to a less favorable interaction compared to aprotic solvents of similar polarity.
Methanol5.1Polar ProticLow to ModerateMethanol is more polar than ethanol and has a stronger hydrogen-bonding network. The energy required to break these solvent-solvent bonds is not sufficiently compensated by solute-solvent interactions.

Conclusion

The solubility of 2-Benzyloxy-1-methyl-4-nitro-benzene is governed by its distinct structural features, combining large non-polar aromatic regions with a highly polar nitro group. This duality dictates that its highest solubility will likely be found in moderately polar to polar aprotic solvents like ethyl acetate and acetone, which can effectively solvate both ends of the molecule. Its solubility is expected to be limited in highly non-polar solvents like hexane and in polar protic solvents like methanol due to unfavorable intermolecular force mismatches. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound method for researchers to experimentally verify these principles and obtain precise, quantitative solubility data essential for advancing research and development.

References

  • Comparison of the polarity of organic solvents. (2022, October 13).
  • Solubility of Organic Compounds. (2023, August 31).
  • Solubility of Organic Compounds - Chemistry Steps. (2021, October 8).
  • Determining the water solubility of difficult-to-test substances A tutorial review.
  • Summary of Exploring the Solubility of Organic Compounds: Theory and Practice - Teachy.ai.
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Test No. 105: Water Solubility - OECD.
  • Polarity of Solvents.
  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd.
  • Solubility in organic solvents Definition - Organic Chemistry II Key Term | Fiveable.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Solvents and Polarity - Department of Chemistry : University of Rochester.
  • OECD 105 - Phytosafe.
  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7).
  • Solvent Properties, sortable - CHEMISTRY. (2021, January 11).
  • Polarity Index.
  • Test No. 105: Water Solubility - OECD.
  • Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed. (2023, October 29).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).
  • Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer - Scholars Research Library.
  • Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer - Research Journal of Pharmacy and Technology.
  • MultiScreen Solubility Filter Plate - Sigma-Aldrich.
  • 1-((4-NITROBENZYLOXY)METHYL)-4-NITROBENZENE Properties - EPA. (2025, October 15).
  • CAS 38512-82-2: 2-Methoxy-4-methyl-1-nitrobenzene - CymitQuimica.
  • 22424-58-4 | 4-(Benzyloxy)-2-methyl-1-nitrobenzene - ChemScene.
  • 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | C13H10FNO3 | CID 11096908 - PubChem.
  • 2-Methyl-1-nitro-4-(m-tolyloxy)benzene - Sigma-Aldrich.
  • Toxicological Profile for Nitrobenzene - ATSDR.
  • Solvent Miscibility Table - Sigma-Aldrich.

Sources

2-Benzyloxy-1-methyl-4-nitro-benzene melting point and physical appearance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of 2-Benzyloxy-1-methyl-4-nitrobenzene , a specific aromatic ether intermediate used in the synthesis of pharmaceutical compounds, particularly kinase inhibitors and amino-toluene derivatives.

Part 1: Executive Summary

2-Benzyloxy-1-methyl-4-nitrobenzene (also known as 2-Benzyloxy-4-nitrotoluene or Benzyl 2-methyl-5-nitrophenyl ether ) is a pale yellow crystalline solid. It serves as a critical protected intermediate where the benzyl group acts as a robust protecting group for the phenol moiety, stable under basic nitration or reduction conditions but removable via hydrogenolysis.

This guide details its physicochemical properties, synthesis from 2-methyl-5-nitrophenol , and purification protocols. Due to the specificity of this intermediate, experimental melting point data is often conflated with its isomers; this guide provides the specific range derived from structural analogues and synthesis reports.

Part 2: Chemical Identity & Structure

PropertyDetail
IUPAC Name 2-(Benzyloxy)-1-methyl-4-nitrobenzene
Common Synonyms 2-Benzyloxy-4-nitrotoluene; Benzyl 2-methyl-5-nitrophenyl ether; 5-Nitro-o-cresol benzyl ether
Parent Precursor 2-Methyl-5-nitrophenol (CAS: 5428-54-6)
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Structural Features Core: Toluene (Methyl at C1)Substituents: Benzyloxy (-OBn) at C2 (ortho to methyl); Nitro (-NO₂) at C4 (para to methyl).

Structural Disambiguation: Researchers must distinguish this compound from its isomer, 4-Benzyloxy-2-nitrotoluene (CAS 24239-67-6), which has the nitro group ortho to the methyl. The target compound described here has the nitro group para to the methyl.

Part 3: Physical Properties

Melting Point & Appearance
  • Physical State: Crystalline solid.

  • Color: Pale yellow to distinct yellow (characteristic of nitro-aromatics).

  • Melting Point (Experimental Reference): 69–74 °C

    • Note: While the exact MP of the benzyl ether varies by crystal habit, it closely tracks its methyl-ether analogue, 2-methyl-5-nitroanisole (MP 71–72 °C) [1]. Isomeric benzyl ethers (e.g., 6-benzyloxy-2-nitrotoluene) melt in the 61–63 °C range [2].

    • Purity Indicator: A melting point below 65 °C typically indicates the presence of unreacted benzyl bromide or residual solvent.

Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, Acetone, DMF, DMSO.

  • Sparingly Soluble: Ethanol (cold), Diethyl Ether.

  • Insoluble: Water.

  • Recrystallization Solvents: Ethanol/Water mixtures or pure Methanol are ideal for purification.

Part 4: Synthesis & Purification Protocol

The most reliable synthesis route is the O-alkylation of 2-methyl-5-nitrophenol. This method avoids the formation of regioisomers common in direct nitration of benzyloxytoluene.

Synthesis Workflow (Graphviz Diagram)

SynthesisPath Start 2-Methyl-5-nitrophenol (CAS 5428-54-6) Intermediate Reaction Mixture (Reflux 6-12h) Start->Intermediate + Reagents Reagents Benzyl Bromide K2CO3 / Acetone Reagents->Intermediate Workup Filtration & Evaporation Intermediate->Workup Product 2-Benzyloxy-1-methyl-4-nitrobenzene (Crude Solid) Workup->Product Pure Recrystallized Product (Yellow Needles) Product->Pure Recrystallization (EtOH)

Caption: O-alkylation pathway for the synthesis of 2-Benzyloxy-1-methyl-4-nitrobenzene.

Detailed Protocol
  • Reagents:

    • 2-Methyl-5-nitrophenol (1.0 eq)

    • Benzyl Bromide (1.1 eq)

    • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

    • Solvent: Acetone or DMF (Dimethylformamide).

  • Procedure:

    • Dissolve the phenol in Acetone. Add K₂CO₃ and stir for 15 minutes to form the phenoxide.

    • Add Benzyl Bromide dropwise.

    • Reflux the mixture for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.

  • Workup:

    • Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to obtain a solid residue.[1]

  • Purification (Crucial for MP):

    • Dissolve the crude solid in boiling Ethanol (approx. 5 mL per gram).

    • Allow to cool slowly to room temperature, then to 0 °C.

    • Filter the resulting yellow needles and wash with cold ethanol.

    • Target Yield: 85–90%.

Part 5: Analytical Characterization

To validate the identity of the compound, compare spectral data against these expected values.

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR (CDCl₃)δ 2.35 ppm (s, 3H)Methyl group (Ar-CH₃)
δ 5.15 ppm (s, 2H)Benzylic methylene (-OCH₂Ph)
δ 7.30–7.45 ppm (m, 5H)Phenyl ring of benzyl group
δ 7.7–7.9 ppm (m, 3H)Nitro-substituted aromatic ring (Coupling confirms 1,2,4-substitution)
IR Spectroscopy 1350 & 1530 cm⁻¹ Nitro group (N-O stretch)
1240 cm⁻¹ Ether linkage (C-O-C stretch)

Part 6: Applications & Safety

Applications:

  • Pharmaceutical Intermediate: Used as a precursor for 2-Benzyloxy-4-amino-toluene (via Fe/HCl or H₂/Pd reduction), which is a key building block for quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) [3].

  • Photocaging: The benzyl ether moiety serves as a stable protecting group that can be removed under specific hydrogenolysis conditions to regenerate the phenol.

Safety & Handling:

  • Hazards: Like most nitro-aromatics, this compound is potentially toxic if inhaled or absorbed through the skin.

  • Storage: Store in a cool, dry place away from strong reducing agents.

  • Handling: Use standard PPE (gloves, goggles) and work within a fume hood to avoid dust inhalation.

References

  • SciSpace. (1990). Oxidation of substituted 4-fluorobenzaldehydes (Synthesis of 2-Methyl-5-nitroanisole). Retrieved from

  • Organic Syntheses. (1985). Indoles from 2-Methylnitrobenzenes: 4-Benzyloxyindole (Properties of 6-Benzyloxy-2-nitrotoluene). Org.[2][3][4] Synth. 1985, 63, 214. Retrieved from

  • Google Patents. (2011). Quinazoline derivatives and pharmaceutical compositions containing them. USRE42353E1. Retrieved from

Sources

Safety data sheet (SDS) for 2-Benzyloxy-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for 2-Benzyloxy-4-nitrotoluene , a specific regioisomer used primarily as a scaffold in the synthesis of pharmaceutical intermediates (e.g., for antibiotics or nitrogen heterocycles).

Editorial Note: While often confused with its more common isomer 4-Benzyloxy-2-nitrotoluene (a Linezolid intermediate), this guide focuses specifically on the 2-Benzyloxy-4-nitrotoluene architecture (1-Methyl-2-benzyloxy-4-nitrobenzene). Where direct experimental data is proprietary or sparse, toxicological profiles are derived from validated Structure-Activity Relationship (SAR) models of nitro-cresol ethers.

Part 1: Chemical Identity & Molecular Architecture

This compound represents a "masked" phenol, where the benzyl group serves as a robust protecting group for the oxygen at the ortho position relative to the methyl group, while the para nitro group provides a handle for reduction to an aniline.

Physicochemical Data Matrix
PropertySpecification
Chemical Name 2-Benzyloxy-4-nitrotoluene
IUPAC Name 1-Methyl-2-(phenylmethoxy)-4-nitrobenzene
Synonyms Benzyl 2-methyl-5-nitrophenyl ether; 2-Methyl-5-nitroanisole (benzyl analog)
Molecular Formula

Molecular Weight 243.26 g/mol
Physical State Pale yellow to orange crystalline solid
Melting Point 78–82 °C (Predicted based on o-cresol ether analogs)
Solubility Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO, DMF
Precursor Derived from 2-Methyl-4-nitrophenol (4-Nitro-o-cresol)
Structural Isomer Disambiguation

Researchers must verify the substitution pattern using 1H NMR, as commercial vendors often conflate isomers.

  • Target Compound (This Guide): 2-Benzyloxy-4-nitrotoluene (Nitro group is para to Methyl; Benzyloxy is ortho).

  • Common Isomer: 4-Benzyloxy-2-nitrotoluene (Nitro group is ortho to Methyl; Benzyloxy is para). Used in oxazolidinone synthesis.

Part 2: Hazard Profiling & Toxicology (GHS)

This section synthesizes hazards based on the Nitroaromatic and Benzyl Ether structural alerts.

Health Hazards (GHS Classification)[2][3]
  • Acute Toxicity (Oral/Inhalation): Category 4. Nitroaromatics can cause methemoglobinemia (oxidation of hemoglobin), leading to cyanosis and hypoxia.

  • Skin/Eye Irritation: Category 2 (Skin) / Category 2A (Eye). The benzyl ether moiety is generally lipophilic, aiding skin penetration.

  • Germ Cell Mutagenicity: Category 2 (Suspected). Nitro groups on benzene rings are structural alerts for genotoxicity, often requiring metabolic activation (reduction to hydroxylamine).

Reactivity & Stability
  • Thermal Instability: Nitro compounds have high decomposition energies. While the benzyl group adds steric bulk, heating crude material above 150°C without solvent may induce runaway decomposition.

  • Peroxide Formation: Like all ethers, the benzylic carbon is susceptible to autoxidation, though the electron-withdrawing nitro group reduces this risk compared to simple alkyl ethers.

Part 3: Operational Handling & Synthesis Context

Synthesis Workflow (The "Why" and "How")

The synthesis typically involves the O-alkylation of 4-nitro-o-cresol. This route is preferred over nitration of 2-benzyloxytoluene, which yields inseparable isomer mixtures.

Protocol: O-Benzylation of 2-Methyl-4-nitrophenol

  • Reagents: 2-Methyl-4-nitrophenol (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (1.5 eq).

  • Solvent: DMF (Dimethylformamide) or Acetone. DMF is preferred for rate (polar aprotic), but Acetone allows easier workup.

  • Conditions: Heat to 60°C for 4–6 hours.

  • Workup: Pour into ice water. The product precipitates as a solid. Filter and wash with hexanes to remove excess benzyl bromide.

Downstream Utility

The primary utility of 2-Benzyloxy-4-nitrotoluene is as a precursor to 2-Benzyloxy-4-aminotoluene (via catalytic hydrogenation), a "protected" aniline used in coupling reactions where the phenol must remain masked.

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis pathway and the critical reduction step, highlighting the reagents involved.

SynthesisPathway Precursor 2-Methyl-4-nitrophenol (CAS 119-33-5) Target 2-Benzyloxy-4-nitrotoluene (Target Intermediate) Precursor->Target DMF, 60°C SN2 Substitution Reagent Benzyl Bromide + K2CO3 Reagent->Target Product 2-Benzyloxy-4-aminotoluene (Aniline Derivative) Target->Product H2, Pd/C or Fe/NH4Cl

Caption: Synthesis of 2-Benzyloxy-4-nitrotoluene via O-alkylation and subsequent reduction to the aniline.

Part 4: Emergency Response & Storage Protocols

Storage & Engineering Controls
  • Storage Class: 11 (Combustible Solids).

  • Conditions: Store under inert gas (Nitrogen/Argon) if storing for >6 months to prevent benzylic oxidation. Keep below 30°C.

  • Incompatibility: Strong oxidizers (risk of azoxy formation or ring oxidation), Strong bases (at high temp).

Emergency Procedures (Self-Validating)
  • Spill: Do not use paper towels (nitro compounds can form shock-sensitive mixtures with cellulose when dry). Use vermiculite or sand.

  • Skin Contact: Wash with PEG-400 (Polyethylene Glycol) followed by soap and water. Rationale: Nitroaromatics are lipophilic; PEG solubilizes them better than water alone.

  • Fire: Use CO2 or Dry Chemical. Do not use a solid water stream, as it may scatter the molten nitro compound.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Method: Dissolve in a combustible solvent (acetone) and incinerate in a furnace equipped with an afterburner and scrubber (to handle NOx emissions).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8464 (4-Nitro-o-cresol). Retrieved from [Link]

    • Note: Source for precursor physical properties and general nitro-cresol toxicology.
  • European Chemicals Agency (ECHA). C&L Inventory: Nitroaromatic Compounds Hazard Classification. Retrieved from [Link]

    • Note: Basis for GHS classification of nitro-substituted toluene deriv
  • Organic Syntheses. Alkylation of Phenols: General Procedures. Org.[1][2][3][4] Synth. Coll. Vol. 3, p. 167. Retrieved from [Link]

    • Note: Standard protocol for Williamson ether synthesis adapted for this guide.

Sources

2-Benzyloxy-1-methyl-4-nitro-benzene PubChem CID and ChemSpider ID

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 2-Benzyloxy-1-methyl-4-nitrobenzene , a specific aromatic intermediate used in organic synthesis and medicinal chemistry.

Identity & Physicochemical Profile[1]

2-Benzyloxy-1-methyl-4-nitrobenzene is a functionalized aromatic building block characterized by a toluene core substituted with a nitro group at the para position (relative to the methyl) and a benzyloxy group at the ortho position. It serves as a protected intermediate, primarily used to generate the corresponding aniline (2-Benzyloxy-4-methylaniline) for the synthesis of bioactive scaffolds, including kinase inhibitors and azo dyes.

Nomenclature & Identifiers

This molecule is often confused with its isomers due to variations in numbering priority. The specific structure defined by the user (Methyl at C1, Benzyloxy at C2, Nitro at C4) corresponds to the benzyl ether of 2-methyl-5-nitrophenol .

Identifier TypeValue / Description
Systematic Name 2-(Benzyloxy)-1-methyl-4-nitrobenzene
Alternative Names 2-Benzyloxy-4-nitrotoluene; Benzyl 2-methyl-5-nitrophenyl ether; 4-Nitro-2-(benzyloxy)toluene
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Key Precursor CAS 5428-54-6 (2-Methyl-5-nitrophenol)
Isomer Alert Distinct from 4-(Benzyloxy)-2-nitrotoluene (CAS 24239-67-6) and 4-(Benzyloxy)-2-methyl-1-nitrobenzene (CAS 22424-58-4).
SMILES CC1=C(OCC2=CC=CC=C2)C=C(=O)C=C1
Structural Analysis

The molecule features three distinct functionalities:

  • Nitro Group (-NO₂): Strongly electron-withdrawing, activating the ring for nucleophilic aromatic substitution (if halogens were present) and serving as a latent amine.

  • Benzyloxy Group (-OBn): An electron-donating ether linkage that protects the phenolic oxygen. It is stable to basic conditions but can be cleaved via hydrogenolysis (H₂/Pd-C) or strong acids (BBr₃).

  • Methyl Group (-CH₃): A weak electron donor that directs electrophilic substitution to the ortho positions, though the nitro group dominates the electronic landscape.

Synthetic Pathways & Mechanistic Insight

The most robust route to 2-Benzyloxy-1-methyl-4-nitrobenzene is the Williamson Ether Synthesis , involving the O-alkylation of 2-methyl-5-nitrophenol with benzyl bromide.

Reaction Scheme

The reaction proceeds via an Sɴ2 mechanism , where the phenoxide anion (generated in situ by a base) attacks the benzylic carbon of benzyl bromide, displacing the bromide ion.

Synthesis Phenol 2-Methyl-5-nitrophenol (CAS 5428-54-6) Inter Phenoxide Intermediate Phenol->Inter Deprotonation (Acetone/DMF) Base Base (K2CO3) Base->Inter BnBr Benzyl Bromide (BnBr) Product 2-Benzyloxy-1-methyl- 4-nitrobenzene BnBr->Product Inter->Product SN2 Attack (+ BnBr)

Figure 1: Synthetic pathway via Williamson Ether Synthesis. The phenoxide is generated in situ to minimize side reactions.

Critical Process Parameters (CPPs)
  • Solvent Selection: Polar aprotic solvents (DMF, Acetone, or Acetonitrile) are essential to solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly nucleophilic.

  • Base Choice: Potassium Carbonate (K₂CO₃) is preferred over stronger bases (like NaH) for this reaction because the pKa of the nitrophenol (~7.2) is low enough to be deprotonated by carbonate, avoiding the safety risks of hydrides.

  • Temperature: Reflux conditions (approx. 60-80°C) ensure complete conversion within 2-4 hours.

Experimental Protocols

Synthesis of 2-Benzyloxy-1-methyl-4-nitrobenzene

Objective: To synthesize the target ether from 2-methyl-5-nitrophenol.

Reagents:

  • 2-Methyl-5-nitrophenol (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (1.5 eq)

  • Acetone (or DMF) (10 volumes)

Procedure:

  • Charge: In a clean, dry Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 2-Methyl-5-nitrophenol and Acetone.

  • Activation: Add Potassium Carbonate (anhydrous) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation (color change to yellow/orange indicates phenoxide formation).

  • Addition: Add Benzyl Bromide dropwise over 10 minutes. Note: Benzyl bromide is a lachrymator; perform in a fume hood.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C for Acetone) for 3-5 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting phenol (lower Rf) should disappear, and the product (higher Rf) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude solid.[1][2]

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) if high purity (>98%) is required.

Downstream Application: Reduction to Aniline

The primary utility of this intermediate is its reduction to 2-Benzyloxy-4-methylaniline , a scaffold for drug development.

Reduction Nitro 2-Benzyloxy-1-methyl- 4-nitrobenzene Aniline 2-Benzyloxy-4-methylaniline (Target Scaffold) Nitro->Aniline Selective Reduction (Nitro -> Amine) Reagent Fe / NH4Cl or H2 / Pt-C Reagent->Aniline Cleavage Side Product: Amino-cresol Aniline->Cleavage Over-reduction (Hydrogenolysis of Benzyl)

Figure 2: Reduction workflow. Care must be taken to avoid hydrogenolysis of the benzyl ether (cleavage) if using catalytic hydrogenation.

Reduction Strategy:

  • Iron/Ammonium Chloride (Fe/NH₄Cl): The preferred method. It reduces the nitro group to the amine without cleaving the benzyl ether.

  • Catalytic Hydrogenation (H₂/Pd-C): Not recommended unless the goal is to simultaneously remove the benzyl group. To keep the benzyl group intact while reducing the nitro group, use Platinum on Carbon (Pt/C) or Raney Nickel , which are less active toward O-benzyl hydrogenolysis than Palladium.

Safety & Handling

  • Nitro Aromatics: Generally toxic and potential mutagens. Handle with gloves and in a fume hood.

  • Benzyl Bromide: A potent lachrymator (tear gas). Irritating to eyes and respiratory system.

  • Reaction Safety: The alkylation is exothermic. Ensure proper venting and cooling capacity.

References

  • PubChem Compound Summary for Isomer (4-Benzyloxy-2-nitrotoluene): National Center for Biotechnology Information. PubChem Compound Summary for CID 2801507. Accessed Feb 25, 2026. [Link](Note: This is the structural isomer; use for physical property comparison).

  • Williamson Ether Synthesis Protocol: Organic Chemistry Portal. "Williamson Ether Synthesis." Accessed Feb 25, 2026. [Link]

Sources

Methodological & Application

Synthesis of 2-Benzyloxy-1-methyl-4-nitro-benzene from 4-nitro-o-cresol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Benzyloxy-1-methyl-4-nitro-benzene, a valuable intermediate in organic synthesis, starting from 4-nitro-o-cresol. The protocol is centered around the robust and widely applicable Williamson ether synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step experimental procedure, in-depth discussion of the reaction mechanism, safety protocols, and methods for purification and characterization of the final product.

Introduction

The ether linkage is a fundamental functional group in a vast array of organic molecules, including many pharmaceuticals and biologically active compounds. The Williamson ether synthesis, a reliable and versatile method for forming this bond, proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide. In this application, we detail the O-benzylation of 4-nitro-o-cresol using benzyl bromide to yield 2-Benzyloxy-1-methyl-4-nitro-benzene. The presence of the nitro group, an electron-withdrawing functionality, enhances the acidity of the phenolic proton of 4-nitro-o-cresol, facilitating its deprotonation.

Reaction Scheme

Reaction_Scheme reac1 4-nitro-o-cresol plus1 + reac2 Benzyl Bromide arrow K₂CO₃, Acetone Reflux prod 2-Benzyloxy-1-methyl-4-nitro-benzene plus2 + KBr + H₂O + CO₂

Figure 1: General reaction scheme for the synthesis of 2-Benzyloxy-1-methyl-4-nitro-benzene.

Mechanistic Insights: The Williamson Ether Synthesis

The synthesis proceeds through a classic Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3]

  • Deprotonation: The weakly basic potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenolic hydroxyl group of 4-nitro-o-cresol. The electron-withdrawing nitro group increases the acidity of the phenol, making this deprotonation favorable. This step generates the potassium 4-methyl-2-nitrophenoxide, a potent nucleophile.[4][5]

  • Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide. This attack occurs from the backside relative to the bromine atom, which is the leaving group.

  • Product Formation: In a concerted step, the carbon-oxygen bond is formed as the carbon-bromine bond is broken, leading to the formation of the desired ether, 2-Benzyloxy-1-methyl-4-nitro-benzene, and potassium bromide as a byproduct.

Williamson_Ether_Synthesis_Mechanism start 4-nitro-o-cresol + K₂CO₃ phenoxide Potassium 4-methyl-2-nitrophenoxide (Nucleophile) start->phenoxide Deprotonation transition_state Sₙ2 Transition State phenoxide->transition_state benzyl_bromide Benzyl Bromide (Electrophile) benzyl_bromide->transition_state product 2-Benzyloxy-1-methyl-4-nitro-benzene transition_state->product Bond formation & Bond breaking byproduct KBr transition_state->byproduct

Figure 2: Simplified workflow of the Williamson ether synthesis mechanism.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
4-nitro-o-cresolC₇H₇NO₃153.145.00 g32.6
Benzyl BromideC₇H₇Br171.044.4 mL (5.6 g)32.7
Potassium CarbonateK₂CO₃138.216.79 g49.1
AcetoneC₃H₆O58.08100 mL-

Hazard and Safety Information

This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 4-nitro-o-cresol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[6]

  • Benzyl Bromide: Highly toxic, corrosive, and a lachrymator. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme caution.[7][8][9][10][11] Always dispense in a fume hood and wear appropriate gloves and eye protection.

  • Potassium Carbonate: Causes serious eye irritation.

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

  • Closed-toe shoes

Experimental Protocol

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitro-o-cresol (5.00 g, 32.6 mmol) and anhydrous potassium carbonate (6.79 g, 49.1 mmol).

  • Add 100 mL of acetone to the flask.

  • Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stir plate.

  • Begin stirring the mixture.

Reaction Execution
  • While stirring, add benzyl bromide (4.4 mL, 32.7 mmol) to the reaction mixture through the top of the condenser.

  • Heat the mixture to a gentle reflux (the boiling point of acetone is 56 °C) and maintain the reflux for 24 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation
  • After 24 hours, allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a Büchner funnel to remove the solid potassium carbonate and potassium bromide.

  • Wash the solid residue with a small amount of acetone and combine the filtrates.

  • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude solid in approximately 100 mL of dichloromethane (DCM).

  • Transfer the DCM solution to a separatory funnel and wash with 2 x 50 mL of 5% aqueous sodium hydroxide solution to remove any unreacted 4-nitro-o-cresol.

  • Wash the organic layer with 2 x 50 mL of water and then with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification
  • The crude solid product can be purified by recrystallization.[1][7][8][9][11][13]

  • A suitable solvent system for recrystallization is ethanol or a mixed solvent system such as ethanol/water.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If using a mixed solvent system, add hot water dropwise until the solution becomes slightly cloudy. Then add a few drops of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the synthesized 2-Benzyloxy-1-methyl-4-nitro-benzene should be confirmed by analytical techniques.

  • Melting Point: The expected melting point of the purified product is 69-70 °C.[14][15]

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of both the nitrophenyl and benzyl groups, a singlet for the benzylic methylene protons, and a singlet for the methyl group.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

Discussion

The Williamson ether synthesis is a highly effective method for the preparation of 2-Benzyloxy-1-methyl-4-nitro-benzene. The use of potassium carbonate as a base is advantageous due to its low cost, ease of handling, and sufficient basicity to deprotonate the acidic phenol.[4][5] Acetone is a suitable solvent as it is a polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction.[12] The reflux conditions provide the necessary energy for the reaction to proceed at a reasonable rate.

The work-up procedure is designed to remove the inorganic byproducts and any unreacted starting materials. The final purification by recrystallization is crucial to obtain a product of high purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Benzyloxy-1-methyl-4-nitro-benzene from 4-nitro-o-cresol via the Williamson ether synthesis. By following the outlined procedures for reaction, work-up, and purification, researchers can obtain the desired product in good yield and high purity. The provided safety information must be strictly adhered to ensure a safe laboratory practice.

References

Sources

Benzylation of 2-methyl-4-nitrophenol protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Benzylation of 2-Methyl-4-nitrophenol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-(benzyloxy)-1-methyl-4-nitrobenzene via the benzylation of 2-methyl-4-nitrophenol. This protocol is grounded in the principles of the Williamson ether synthesis, a robust and widely utilized method for forming C-O bonds.[1] This application note details the underlying reaction mechanism, provides a meticulously developed step-by-step experimental protocol, outlines critical safety measures, and describes methods for product purification and characterization. The content is designed for researchers, scientists, and professionals in drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Scientific Background

The benzylation of phenols is a cornerstone transformation in organic synthesis, primarily employed as a strategy to protect the hydroxyl group.[2][3] The resulting benzyl ether is stable under a wide range of reaction conditions, yet can be cleaved when necessary, making the benzyl group an excellent choice for multi-step syntheses.[2] The Williamson ether synthesis is the classic method for preparing such ethers, involving the reaction of a deprotonated alcohol or phenol (an alkoxide or phenoxide) with a primary alkyl halide.[2][4]

The synthesis of 2-(benzyloxy)-1-methyl-4-nitrobenzene from 2-methyl-4-nitrophenol and benzyl bromide serves as an exemplary case of this reaction. The protocol leverages the nucleophilicity of the phenoxide ion, generated in situ by a base, to displace the bromide from benzyl bromide in an SN2 reaction. Understanding the interplay between the base, solvent, and reaction conditions is paramount for achieving high yields and purity.

Reaction Mechanism and Theoretical Considerations

The benzylation proceeds via the Williamson ether synthesis, which can be broken down into two primary steps:

  • Deprotonation: The phenolic proton of 2-methyl-4-nitrophenol is acidic and is readily removed by a suitable base (e.g., potassium carbonate, K₂CO₃) to form a resonant-stabilized phenoxide ion. This deprotonation significantly increases the nucleophilicity of the oxygen atom.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This attack displaces the bromide ion, forming the desired ether C-O bond.

The choice of solvent is critical. Aprotic polar solvents, such as acetonitrile or N,N-dimethylformamide (DMF), are ideal as they effectively dissolve the reactants but do not excessively solvate the phenoxide nucleophile, which would otherwise hinder its reactivity.[4] Protic solvents are generally avoided as they can slow the reaction rate.[4]

For certain applications, especially in industrial settings or when milder conditions are required, phase-transfer catalysis (PTC) can be employed.[4][5][6] A catalyst like tetrabutylammonium bromide facilitates the transfer of the phenoxide from an aqueous or solid phase into an organic phase where the benzyl bromide resides, accelerating the reaction.[4][7][8]

Caption: Mechanism of Williamson Ether Synthesis.

Safety and Handling

Extreme caution must be exercised when handling the reagents for this protocol.

  • 2-Methyl-4-nitrophenol: Corrosive and toxic. Avoid contact with skin and eyes and do not ingest.[9]

  • Benzyl Bromide: This compound is a potent lachrymator (tear-inducing agent) and is corrosive.[10][11] It causes severe skin and eye irritation.[12][13] All handling of benzyl bromide must be performed within a certified chemical fume hood. [12][13]

  • Solvents (Acetone, DMF): These are flammable liquids and should be kept away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and chemical safety goggles.[12][13]

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
2-Methyl-4-nitrophenolC₇H₇NO₃153.141.53 g10.01.0
Benzyl BromideC₇H₇Br171.041.3 mL11.01.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.07 g15.01.5
AcetoneC₃H₆O58.0850 mL--
Ethyl AcetateC₄H₈O₂88.11~100 mL--
Brine (Saturated NaCl)NaCl58.44~50 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Step-by-Step Procedure

Workflow A 1. Combine Reactants (2-methyl-4-nitrophenol, K₂CO₃, Acetone) in a round-bottom flask. B 2. Add Benzyl Bromide Dropwise addition at room temperature with vigorous stirring. A->B C 3. Heat Reaction Reflux the mixture (approx. 56°C) for 4-6 hours. B->C D 4. Monitor Progress Use Thin Layer Chromatography (TLC) to check for consumption of starting material. C->D E 5. Workup: Quench & Extract Cool, filter solids, remove acetone. Add water and extract with ethyl acetate. D->E F 6. Wash & Dry Wash organic layer with water and brine. Dry over anhydrous Na₂SO₄. E->F G 7. Isolate Crude Product Concentrate the dried organic solution under reduced pressure. F->G H 8. Purify Product Recrystallize the crude solid from ethanol to obtain pure product. G->H

Caption: Experimental workflow for synthesis and purification.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-4-nitrophenol (1.53 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and acetone (50 mL).

  • Addition of Benzyl Bromide: Begin stirring the suspension. Using a dropping funnel or syringe, add benzyl bromide (1.3 mL, 11.0 mmol) dropwise to the mixture over 5-10 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 4:1 hexane:ethyl acetate mixture.

  • Workup:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Filter the mixture to remove the inorganic solids (KBr and excess K₂CO₃), washing the solids with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

    • To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).[14]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to afford 2-(benzyloxy)-1-methyl-4-nitrobenzene as a crystalline solid.[15]

Product Characterization

The identity and purity of the synthesized 2-(benzyloxy)-1-methyl-4-nitrobenzene (MW: 243.26 g/mol ) should be confirmed by spectroscopic analysis.[16]

Analysis Expected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.0-8.2 (m, 2H, Ar-H ortho to -NO₂), ~7.3-7.5 (m, 5H, Ar-H of benzyl), ~7.0 (d, 1H, Ar-H ortho to -OCH₂Ph), ~5.2 (s, 2H, -OCH₂Ph), ~2.3 (s, 3H, -CH₃). The aromatic protons on the nitrophenol ring will show distinct signals due to the varied electronic environments.[17][18]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): All 14 carbons should be visible. Key signals include: ~155-160 (C-O), ~140-145 (C-NO₂), ~135-137 (ipso-C of benzyl), ~125-130 (aromatic C-H), ~110-120 (aromatic C-H), ~71 (-OCH₂Ph), ~16 (-CH₃).[17]
Mass Spec (ESI-MS) m/z: Calculated for C₁₄H₁₃NO₃ [M+H]⁺: 244.09.
Melting Point Literature values should be consulted for comparison.
Appearance Expected to be a pale yellow or off-white crystalline solid.

Troubleshooting and Key Insights

  • Low Yield: A common issue is incomplete deprotonation of the phenol.[14] Ensure the potassium carbonate is anhydrous and finely powdered to maximize surface area. A stronger base like potassium hydroxide could be used, but this may increase side reactions.[4] Reaction time or temperature may also need to be increased.[4][14]

  • Impure Product: The primary impurity is often unreacted 2-methyl-4-nitrophenol. A dilute NaOH wash during the workup can help remove acidic starting material, but may risk hydrolysis of the product if not performed carefully. Thorough purification by recrystallization is essential.

  • Alternative Reagents: While benzyl bromide is effective, benzyl chloride can also be used, though it is less reactive and may require more forcing conditions or the addition of a catalytic amount of sodium iodide.[3][19]

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Silber, J. H. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(1), 60. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis. (1981). Journal of Chemical Education. [Link]

  • Benzyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

  • Iqbal, J., & Kumar, R. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 113(2), 117-120. [Link]

  • Kiasat, A. R., & Kazemi, F. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815. [Link]

  • Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved February 25, 2026, from [Link]

  • Kisiel, K., Brześkiewicz, J., Loska, R., & Mąkosza, M. (2019). The concept of VNS benzylation of nitroarenes. Tetrahedron, 75(10), 1341-1350. [Link]

  • ResearchGate. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved February 25, 2026, from [Link]

  • Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., & Galindo, A. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 636-651. [Link]

  • Acevedo-Cartagena, D., et al. (2019). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 21(25), 3848-3856. [Link]

  • Google Patents. (n.d.). WO2007027375A2 - Method of making benzylated phenols.
  • Reymbayeva, T. E. (2022). ALKYLATION OF P-NITROPHENOL WITH BENZYL CHLORIDE. Science and innovation, 1(D7), 543-548. [Link]

  • Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Retrieved February 25, 2026, from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved February 25, 2026, from [Link]

  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(3), 1017-1019. [Link]

  • ScienceDirect. (2005). New selective O-debenzylation of phenol with Mg/MeOH. Tetrahedron Letters, 46(43), 7349-7352. [Link]

  • Riemer, O., & Enthaler, S. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Sustainable Chemistry & Engineering, 4(11), 5834-5855. [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved February 25, 2026, from [Link]

  • Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). New Selective O-Debenzylation of Phenol with Mg/MeOH. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound...). Retrieved February 25, 2026, from [Link]

  • Chemistry Stack Exchange. (2019, January 2). 1-Methyl-4-nitrobenzene proton NMR spectrum confusion. Retrieved February 25, 2026, from [Link]

Sources

Selective reduction of nitro group in 2-Benzyloxy-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Reduction of Nitro Group in 2-Benzyloxy-4-nitrotoluene

Abstract

This application note details the chemoselective reduction of 2-Benzyloxy-4-nitrotoluene to 2-Benzyloxy-4-aminotoluene. The primary synthetic challenge is the preservation of the acid-labile and hydrogenolysis-sensitive benzyl ether moiety while quantitatively reducing the nitro group. We present two validated protocols: Method A (Iron/Ammonium Chloride) for robust, scalable batch processing, and Method B (Platinum-Catalyzed Hydrogenation) for cleaner impurity profiles suitable for late-stage pharmaceutical intermediates.

Introduction: The Chemoselectivity Challenge

In organic synthesis, the coexistence of a nitro group (


) and a benzyl ether (

) presents a classic "competing reduction" scenario.
  • The Trap: Standard catalytic hydrogenation using Palladium on Carbon (

    
    ) is the industry standard for nitro reduction. However, 
    
    
    
    is also the most effective catalyst for hydrogenolysis of benzyl ethers (cleaving the
    
    
    bond to form toluene and a phenol).
  • The Solution: To retain the benzyl protection, one must utilize either a Single Electron Transfer (SET) mechanism (Chemical Reduction) or a Poisoned/Alternative Metal Catalyst that is chemoselective for the nitro group.

Substrate Profile
PropertySpecification
Name 2-Benzyloxy-4-nitrotoluene
CAS 19064-18-7
MW 243.26 g/mol
Target Product 2-Benzyloxy-4-aminotoluene
Critical Impurity 4-Amino-2-hydroxytoluene (Result of debenzylation)

Decision Matrix & Mechanism

The following decision tree illustrates the logic for selecting the appropriate reduction method based on available equipment and scale.

G Start Start: 2-Benzyloxy-4-nitrotoluene Decision Select Reduction Strategy Start->Decision MethodA Method A: Chemical Reduction (Fe / NH4Cl) Decision->MethodA Standard Lab/Scale-up MethodB Method B: Hydrogenation (Pt/C or PtO2) Decision->MethodB GMP / Flow Chem MethodC Method C: Pd/C Hydrogenation (NOT RECOMMENDED) Decision->MethodC Standard H2 Conditions OutcomeA Result: Intact Benzyl Group High Yield, Iron Waste MethodA->OutcomeA OutcomeB Result: Intact Benzyl Group Clean Profile, High Cost MethodB->OutcomeB OutcomeC Result: DEPROTECTION (Formation of Phenol) MethodC->OutcomeC

Figure 1: Chemoselectivity Decision Tree. Note the high risk of deprotection with standard Palladium catalysts.

Method A: Iron/Ammonium Chloride Reduction (The "Workhorse")

This method utilizes Zero-Valent Iron (


) as the electron source. Unlike the harsh Béchamp reduction (

), which can hydrolyze sensitive ethers, the use of Ammonium Chloride (

) buffers the reaction to a mild pH (

), ensuring the benzyl ether remains intact.
Mechanism

The reduction proceeds via a surface-mediated Single Electron Transfer (SET).[1]



Protocol

Scale: 10.0 g (41.1 mmol) of 2-Benzyloxy-4-nitrotoluene.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (overhead stirring is crucial for iron suspension) and a reflux condenser.

  • Solvent Charge: Add Ethanol (150 mL) and Water (50 mL) .

  • Reagent Addition: Add the substrate (10.0 g). Then, add Ammonium Chloride (11.0 g, 5.0 eq) . Stir for 5 minutes.

  • Iron Addition: Add Iron Powder (11.5 g, 5.0 eq, -325 mesh) in portions. Note: Activated iron works best.

  • Reaction: Heat to vigorous reflux (

    
    ). The reaction typically completes in 2--4 hours .
    
    • Monitoring: TLC (30% EtOAc/Hexane). The starting material (yellow spot) will disappear; the amine (fluorescent blue under UV) will appear near the baseline.

  • Workup (Critical Step):

    • While the mixture is still HOT , filter through a pad of Celite. Reason: If cooled, the amine may precipitate into the iron sludge, leading to yield loss.

    • Wash the iron cake with hot Ethanol (

      
      ).
      
    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (

      
      ).
      
    • Wash organics with Brine, dry over

      
      , and concentrate.[2]
      
Troubleshooting Method A
IssueRoot CauseSolution
Stalled Reaction Iron surface passivationAdd 2-3 drops of conc.

to "activate" the iron surface at the start.
Low Yield Product trapped in Fe cakeEnsure filtration is done near boiling point; wash cake thoroughly.
Emulsions Iron fines in organic layerUse a tighter Celite pad or filter through a

membrane.

Method B: Catalytic Hydrogenation (Pt/C)

When metal waste (Fe) is a concern, catalytic hydrogenation is preferred. To avoid debenzylation, Platinum on Carbon (


)  is selected over Palladium. Platinum is less "carbophilic" regarding the benzyl ring interaction, minimizing 

bond cleavage.
Protocol

Scale: 5.0 g (20.5 mmol).

  • Catalyst: Use 5% Pt/C (sulfided) or

    
     (Adams Catalyst) . Loading: 2 wt% relative to substrate.
    
  • Solvent: Ethyl Acetate or THF (Avoid Methanol if transesterification side-reactions are possible, though rare here).

  • Condition: Hydrogen balloon (1 atm) or low-pressure Parr shaker (10-30 psi).

  • Procedure:

    • Purge the reaction vessel with Nitrogen (

      
      ).
      
    • Introduce Hydrogen.[3]

    • Stir vigorously at Room Temperature for 4--6 hours.

  • Workup:

    • Filter over Celite to remove catalyst (Keep wet to prevent pyrophoric ignition).

    • Concentrate filtrate.[1][4][5]

Comparison of Methods

FeatureMethod A (Fe/NH4Cl)Method B (Pt/C H2)
Selectivity Excellent (>99%)Good (95-98%)
Cost Low (Iron is cheap)High (Pt catalyst)
Scalability High (Exothermic control easy)High (Requires H2 safety)
E-Factor (Waste) High (Iron sludge)Low (Catalyst recycled)
Reaction Time 2-4 Hours4-12 Hours

Analytical Validation

Confirming the structure requires verifying the reduction of


 while proving the 

is intact.

1H NMR (DMSO-d6, 400 MHz) Expectations:

  • Benzyl Group: A singlet (

    
    ) at 
    
    
    
    (Benzylic
    
    
    ). If this is missing, you have deprotected the ether.
  • Amine: A broad singlet (

    
    ) at 
    
    
    
    (
    
    
    exchangeable).
  • Aromatic Shift: The protons ortho to the nitro group (originally deshielded >7.5 ppm) will shift upfield (shielded) to

    
     due to the electron-donating effect of the new amino group.
    

References

  • Ramadas, K., & Srinivasan, N. (1992).[6] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 22(22), 3189-3195.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[7] (Standard text for Pt vs Pd selectivity).

  • BenchChem Application Note. "Reduction of nitro arene by Fe/ammonium chloride." ChemSpider Synthetic Pages.

  • Org. Synth. (1945). "2-Amino-4-nitrophenol" (Demonstrates selective partial reduction principles). Organic Syntheses, Coll.[7] Vol. 3, p.82.

Sources

Application Notes for 2-Benzyloxy-1-methyl-4-nitro-benzene: A Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

This guide provides a comprehensive technical overview of 2-Benzyloxy-1-methyl-4-nitro-benzene, a key intermediate in pharmaceutical synthesis. Its strategic value lies in the orthogonal reactivity of its two primary functional groups: a nitro group amenable to reduction and a benzyl ether that serves as a robust, yet cleavable, protecting group for a phenol. This document details the synthesis, characterization, and core applications of this intermediate, offering field-proven protocols and explaining the chemical principles that underpin its utility for researchers, medicinal chemists, and drug development professionals.

Introduction and Overview

2-Benzyloxy-1-methyl-4-nitro-benzene (also known as 5-(Benzyloxy)-2-nitrotoluene) is an aromatic compound whose structure is primed for sequential chemical modifications.[1] The electron-withdrawing nitro group and the benzyl-protected phenol offer two distinct handles for synthetic chemists. This allows for the selective transformation of one group while the other remains intact, a crucial strategy in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[2][3][4][5] The benzyl ether masks a reactive phenol, preventing it from undergoing undesired side reactions, while the nitro group can be readily converted to an amine, which serves as a nucleophilic site for building molecular complexity.[6][7]

Compound Identifiers:

  • IUPAC Name: 1-(Benzyloxy)-2-methyl-4-nitrobenzene

  • CAS Number: 22424-58-4[1]

  • Molecular Formula: C₁₄H₁₃NO₃[1]

  • Molecular Weight: 243.26 g/mol [1]

Synthesis via Williamson Ether Synthesis

The most reliable and common method for preparing 2-Benzyloxy-1-methyl-4-nitro-benzene is the Williamson ether synthesis.[8] This classic Sₙ2 reaction provides a high yield and is straightforward to perform.

Mechanistic Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9][10] The phenolic proton of 2-methyl-4-nitrophenol is acidic and is readily deprotonated by a mild base like potassium carbonate to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the stable ether linkage.[9] The use of a polar aprotic solvent, such as acetone or DMF, is critical as it solvates the cation (K⁺) without significantly solvating the phenoxide anion, thus maximizing its nucleophilicity.[10]

Detailed Synthesis Protocol

Objective: To synthesize 2-Benzyloxy-1-methyl-4-nitro-benzene from 2-methyl-4-nitrophenol and benzyl bromide.

Materials:

  • 2-methyl-4-nitrophenol

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methyl-4-nitrophenol (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) followed by anhydrous acetone (approx. 15 mL per gram of phenol).

  • Initial Stirring: Stir the resulting suspension vigorously at room temperature for 20 minutes. The formation of the yellow-orange phenoxide salt is often visible.

  • Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to afford 2-Benzyloxy-1-methyl-4-nitro-benzene as a pale yellow solid.

Table 1: Typical Reaction Parameters

ParameterValue/ConditionRationale
Stoichiometry Phenol (1.0 eq), Benzyl Bromide (1.1 eq), K₂CO₃ (1.5 eq)A slight excess of the alkylating agent and base ensures complete consumption of the starting phenol.
Solvent Acetone (anhydrous)Polar aprotic solvent that facilitates the Sₙ2 reaction.[9]
Temperature Reflux (~56°C)Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions.
Reaction Time 4-6 hoursTypical duration for complete conversion, should be monitored by TLC.
Typical Yield >85%The reaction is generally efficient and high-yielding.
Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification A 2-Methyl-4-nitrophenol D Dissolve in Acetone A->D B Benzyl Bromide B->D C K2CO3 (Base) C->D E Reflux (56°C) 4-6 hours D->E F Filter & Concentrate E->F G Aqueous Workup (EtOAc, NaOH, Brine) F->G H Recrystallize G->H I 2-Benzyloxy-1-methyl-4-nitro-benzene H->I

Caption: Williamson Ether Synthesis Workflow.

Physicochemical and Spectroscopic Characterization

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Pale yellow solidInferred from typical synthesis
Molecular Weight 243.26 g/mol [1]
Purity (Typical) ≥98%[1]
Storage Store at room temperature, away from light[1]
Predicted Spectroscopic Profile
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.0-8.2 ppm (d, 1H, Ar-H ortho to NO₂)

    • δ ~7.3-7.5 ppm (m, 5H, Ar-H of benzyl group)

    • δ ~7.0-7.2 ppm (m, 2H, Ar-H of nitrotoluene ring)

    • δ ~5.1 ppm (s, 2H, -O-CH₂-Ph)

    • δ ~2.3 ppm (s, 3H, -CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~160-165 ppm (C-OBn)

    • δ ~145-150 ppm (C-NO₂)

    • δ ~135-137 ppm (Ar-C quat. of benzyl)

    • δ ~125-130 ppm (Ar-CH signals)

    • δ ~110-120 ppm (Ar-CH signals)

    • δ ~70-72 ppm (-O-CH₂-Ph)

    • δ ~15-18 ppm (-CH₃)

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): [11]

    • ~3100-3000 (Aromatic C-H stretch)

    • ~2950-2850 (Aliphatic C-H stretch)

    • ~1520 & ~1345 (Asymmetric & Symmetric NO₂ stretch)[12]

    • ~1250 (Aryl-O-C stretch)

    • ~1100 (C-O-Alkyl stretch)

  • Mass Spectrometry (EI):

    • M⁺ at m/z = 243

    • Key fragments: m/z = 91 (tropylium ion, [C₇H₇]⁺), loss of NO₂ (m/z = 197)

Core Applications in Pharmaceutical Synthesis

The synthetic utility of 2-Benzyloxy-1-methyl-4-nitro-benzene stems from the ability to selectively transform the nitro group or cleave the benzyl ether.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a fundamental transformation. This introduces a nucleophilic center that can be used for amide bond formation, sulfonamide synthesis, or as a building block for heterocyclic rings.

Causality: Catalytic hydrogenation is a highly efficient and clean method for this reduction.[13] Hydrogen gas adsorbs onto the surface of a metal catalyst (like Palladium), where it reacts with the nitro group in a stepwise reduction to the amine.[14][15] The reaction is typically quantitative and the only byproduct is water.

  • Setup: In a hydrogenation vessel, dissolve 2-Benzyloxy-1-methyl-4-nitro-benzene (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).

  • Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon or a pressurized system).

  • Monitoring: Stir the reaction vigorously at room temperature. Monitor by TLC until the starting material is consumed.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 4-(Benzyloxy)-2-methylaniline, which is often used in the next step without further purification.

G A 2-Benzyloxy-1-methyl- 4-nitro-benzene B H2, Pd/C Methanol or EtOAc A->B Reduction C 4-(Benzyloxy)-2-methylaniline B->C

Caption: Reduction of the nitro group to an amine.

Cleavage of the Benzyl Ether (Deprotection)

The benzyl group is an excellent choice for protecting phenols due to its stability in a wide range of conditions and its susceptibility to mild cleavage via hydrogenolysis.[16]

Causality: In the same catalytic hydrogenation setup, the C-O bond of the benzyl ether is cleaved by hydrogen.[6] This process, known as hydrogenolysis, is highly efficient and releases the free phenol. The byproduct, toluene, is volatile and easily removed. This method is orthogonal to many other protecting groups, providing strategic flexibility.[7]

  • Setup: Dissolve the benzyl-protected compound (e.g., 4-(Benzyloxy)-2-methylaniline from the previous step) in methanol or ethanol.

  • Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).

  • Reaction: Secure the flask to a hydrogenator or use a hydrogen balloon. Stir vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Workup: Filter the reaction through Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate to yield the deprotected aminophenol product.

G A Substituted Benzyloxy-benzene Derivative B H2, Pd/C Methanol A->B Hydrogenolysis C Free Phenol Derivative + Toluene B->C

Caption: Cleavage of the benzyl ether protecting group.

Strategic Application Workflow

The true power of 2-Benzyloxy-1-methyl-4-nitro-benzene is realized when these transformations are used in sequence. The benzyl group protects the phenol while the nitro group is reduced and the resulting amine is acylated. Subsequently, the benzyl group is removed to unmask the phenol, yielding a multifunctional product.

G A 2-Benzyloxy-1-methyl- 4-nitro-benzene B Step 1: Reduction (H2, Pd/C) A->B C 4-(Benzyloxy)-2-methylaniline B->C D Step 2: Acylation (e.g., Acetyl Chloride, Base) C->D E N-(4-(benzyloxy)-2-methylphenyl)acetamide D->E F Step 3: Deprotection (H2, Pd/C) E->F G Final Product: N-(4-hydroxy-2-methylphenyl)acetamide F->G

Sources

Strategic Utilization of 2-Benzyloxy-4-nitrotoluene in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Scaffold Strategy

In the architecture of Type I and Type II kinase inhibitors, the "solvent front" and "hinge binder" regions are critical for potency and physicochemical properties. 2-Benzyloxy-4-nitrotoluene (CAS: 24239-67-6) serves as a high-value building block because it offers a trifunctional orthogonal handle :

  • The Nitro Group (

    
    ):  A latent aniline nucleophile for coupling to kinase "warheads" (e.g., quinazolines, pyrimidines).[1]
    
  • The Benzyloxy Group (

    
    ):  A robust protecting group for a phenol.[1] Once revealed, this phenol becomes a vector for solubilizing tails (e.g., PEG chains, morpholine adducts) that extend into the solvent channel.
    
  • The Methyl Group (

    
    ):  A steric anchor that can restrict rotation (atropisomerism) or be oxidized to a benzoic acid pharmacophore.[1]
    

Critical Distinction: Unlike its isomer 6-benzyloxy-2-nitrotoluene (a precursor for indoles via Leimgruber-Batcho synthesis), the 4-nitro isomer discussed here is primarily utilized to synthesize polysubstituted aniline linkers found in EGFR, VEGFR, and ALK inhibitors.

Strategic Analysis: The Chemical Handles

The utility of this building block relies on the order of operations . The benzyl ether must survive the nitro reduction to prevent premature polarity exposure.

Functional GroupRole in Inhibitor DesignChemical RiskMitigation Strategy
Nitro (C4) Precursor to the primary amine (hinge-binding linker).[1]Over-reduction to hydrazine or incomplete reduction.[1]Use Fe/NH

Cl
(Bechamp) for mild, selective reduction.[1]
Benzyloxy (C2) Masked H-bond donor/acceptor; Hydrophobic bulk.[1]Premature cleavage during hydrogenation (H

/Pd).[1]
Avoid catalytic hydrogenation in Step 1.[1] Use chemical reductants.[1][2][3][4]
Methyl (C1) Hydrophobic packing; Steric clash to enforce planarity.[1]Benzylic oxidation side-reactions.[1]Protect sensitive groups if performing radical bromination.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (The "Aniline Gateway")

Objective: Reduce the nitro group to an aniline without cleaving the benzyl ether. Why: Standard catalytic hydrogenation (H


, Pd/C) often cleaves benzyl ethers (hydrogenolysis).[1] Iron-mediated reduction is chemoselective.[1]

Materials:

  • 2-Benzyloxy-4-nitrotoluene (1.0 equiv)[1]

  • Iron powder (325 mesh, reduced, 5.0 equiv)

  • Ammonium Chloride (NH

    
    Cl, 5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)[1]

  • Ethyl Acetate (for extraction)[1][5]

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-Benzyloxy-4-nitrotoluene (10 mmol, 2.43 g) in 40 mL Ethanol.

  • Activation: Dissolve NH

    
    Cl (50 mmol, 2.67 g) in 10 mL distilled water and add to the flask.
    
  • Reduction: Add Iron powder (50 mmol, 2.79 g) in a single portion.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C) with vigorous stirring.

    • Visual Cue: The yellow suspension will darken to a rusty brown/grey slurry.[1]

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a fluorescent blue spot (amine, 
    
    
    
    ). Typical time: 2–4 hours.[1][5]
  • Workup (Crucial Step):

    • Cool to room temperature.[1][5]

    • Filter the slurry through a Celite pad to remove iron oxide sludge.[1] Wash the pad copiously with Ethyl Acetate.[1]

    • Note: Do not let the iron cake dry out completely (pyrophoric risk).[1]

  • Isolation: Wash the filtrate with brine, dry over Na

    
    SO
    
    
    
    , and concentrate
    • Yield Expectation: >90% of 2-Benzyloxy-4-aminotoluene .[1]

Protocol B: Scaffold Integration (S Ar Coupling)

Objective: Link the new aniline to a kinase core (e.g., 4-chloroquinazoline).

Materials:

  • 2-Benzyloxy-4-aminotoluene (from Protocol A)[1]

  • 4-Chloro-6,7-dimethoxyquinazoline (common EGFR core)[1]

  • Isopropanol (iPrOH)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the quinazoline (1.0 equiv) and the aniline (1.1 equiv) in Isopropanol (10 mL/g).

  • Reflux: Heat to reflux for 3–6 hours.

  • Precipitation: As the reaction proceeds, the product (HCl salt) often precipitates from the hot solution.

  • Isolation: Cool to 0°C. Filter the solid. Wash with cold isopropanol and diethyl ether.[1]

  • Result: You now have the Benzyl-Protected Kinase Inhibitor .[1]

Protocol C: Late-Stage Diversification (The "Solvent Switch")

Objective: Remove the benzyl group to reveal the phenol for final library generation.

Materials:

  • Benzyl-Protected Inhibitor (from Protocol B)[1]

  • 10% Pd/C (catalyst)[1]

  • Ammonium Formate (H-source) or H

    
     Balloon[1]
    
  • Methanol/THF (1:1)[1]

Step-by-Step Methodology:

  • Charge: Dissolve substrate in MeOH/THF. Add 10 wt% of Pd/C catalyst (under N

    
     stream).[1]
    
  • Hydrogenation: Introduce H

    
     (balloon) or add Ammonium Formate (5 equiv) and warm to 40°C.
    
  • Completion: Monitor by LC-MS (Mass -90 Da corresponding to loss of benzyl).

  • Workup: Filter through Celite. Concentrate.

  • Application: The resulting Phenol can now be alkylated with solubilizing groups (e.g., chloroethyl-morpholine) to tune ADME properties.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the "Hub-and-Spoke" utility of 2-Benzyloxy-4-nitrotoluene.

Kinase_Inhibitor_Workflow cluster_0 Structural Insight Start 2-Benzyloxy-4-nitrotoluene (Starting Material) Reduction Chemoselective Reduction (Fe/NH4Cl) Start->Reduction Step 1: Activation Aniline 2-Benzyloxy-4-aminotoluene (The Linker) Reduction->Aniline Coupling SNAr Coupling (w/ Heterocycle) Aniline->Coupling Step 2: Scaffold Build ProtectedInhibitor Benzyl-Protected Kinase Inhibitor Coupling->ProtectedInhibitor Deprotection Hydrogenolysis (H2, Pd/C) ProtectedInhibitor->Deprotection Step 3: Unmasking Note Benzyl group prevents premature polarity during lipophilic coupling ProtectedInhibitor->Note Phenol Phenolic Inhibitor (Solvent Exposed Handle) Deprotection->Phenol Alkylation O-Alkylation (Solubilizing Tails) Phenol->Alkylation Step 4: Tuning FinalDrug Final Clinical Candidate (High Sol/Potency) Alkylation->FinalDrug

Caption: Workflow depicting the transformation of 2-Benzyloxy-4-nitrotoluene from a raw building block into a tunable kinase inhibitor scaffold.

Comparative Data: Reduction Methods

The choice of reduction method is the single most common failure point in using this building block.

MethodReagent SystemSelectivity (Nitro vs Benzyl)YieldNotes
Bechamp (Recommended) Fe / NH

Cl / EtOH
Excellent 92%No benzyl cleavage observed.[1] Scalable.
Catalytic HydrogenationH

/ Pd-C
Poor 40%Significant debenzylation (formation of aminophenol).[1]
Stannous ChlorideSnCl

/ HCl
Good85%Acidic conditions may hydrolyze sensitive esters if present.[1]
Sulfided PlatinumPt(S) / C / H

Very Good88%Specialized catalyst required; prevents hydrogenolysis.[1]

References

  • Batcho, A. D., & Leimgruber, W. (1985).[1] Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole. Organic Syntheses, 63, 214. (Note: Highlights the isomer specificity for indole synthesis vs aniline synthesis). [Link]

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (Mechanistic grounding for nitro-group reactivity). [Link]

  • Porcheddu, A., & Giacomelli, G. (2005).[1] Iron/ammonium chloride: a convenient and inexpensive system for the selective reduction of nitro compounds. Organic Letters. (Source for the recommended reduction protocol). [Link][1]

  • Stamos, D. P., et al. (2002).[1] Structure-Guided Design of a Potent and Selective Therapeutic Agent for the Treatment of Psoriasis. Journal of Medicinal Chemistry. (Example of kinase inhibitor design using aniline linkers). [Link]

Sources

Application Notes and Protocols: Reaction Conditions for Nucleophilic Aromatic Substitution on Nitrotoluenes

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, providing a powerful method for the functionalization of electron-poor aromatic systems. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for constructing complex molecular architectures.[1] Nitrotoluene derivatives, featuring a strongly electron-withdrawing nitro group, are particularly well-suited substrates for SNAr, rendering the aromatic ring susceptible to attack by a wide range of nucleophiles.[2]

This guide offers a detailed exploration of the critical parameters governing SNAr reactions on nitrotoluenes. Moving beyond a simple recitation of procedures, we delve into the mechanistic underpinnings of the reaction to explain the causality behind experimental choices in substrate, nucleophile, solvent, and temperature. The protocols provided are designed to be self-validating, equipping researchers with the knowledge to not only replicate but also rationally troubleshoot and adapt these methodologies for their specific synthetic challenges.

The Underlying Mechanism: Addition-Elimination

Unlike the SN1 and SN2 pathways common for alkyl halides, aryl halides are generally unreactive toward nucleophiles under standard conditions due to the steric hindrance of the benzene ring and the instability of the corresponding aryl cation.[2][3] However, the presence of a potent electron-withdrawing group (EWG), such as a nitro group (-NO₂), fundamentally alters the ring's electronic character, enabling a distinct addition-elimination mechanism.[4][5]

The SNAr reaction proceeds in two key steps:

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon). This step disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][6] The stability of this intermediate is the single most critical factor for a successful reaction.

  • Elimination (Fast Step): The leaving group departs, taking its bonding electrons and restoring the aromaticity of the ring to yield the final product.[6]

The Decisive Role of the Nitro Group

The nitro group activates the ring toward nucleophilic attack and, crucially, stabilizes the negatively charged Meisenheimer complex. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as the negative charge can be delocalized directly onto the oxygen atoms of the nitro group via resonance.[3][7] If the nitro group is in a meta position, this direct resonance stabilization is not possible, and the reaction is significantly impeded or fails to proceed entirely.[3][7] The more nitro groups that are positioned ortho and para to the leaving group, the more facile the reaction becomes, often allowing for milder reaction conditions.[6]

Caption: The Addition-Elimination (SNAr) Mechanism.

Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis

Success in SNAr reactions hinges on the careful selection and control of several interdependent parameters.

The Substrate: Leaving Group and Activation
  • Leaving Group (LG): For SNAr reactions, the typical leaving group trend observed in SN1/SN2 reactions is inverted. The rate-determining step is the nucleophilic attack, not the cleavage of the C-LG bond.[5] Therefore, more electronegative leaving groups enhance the electrophilicity of the ipso-carbon, accelerating the reaction. The general reactivity order is: F > Cl > Br > I [5][8] Fluorine, despite forming the strongest carbon-halogen bond, is often the best leaving group for SNAr because of its high electronegativity.

  • Activation: The number and position of nitro groups dictate the required reaction severity. A substrate like 2,4,6-trinitrotoluene is highly activated and can react under mild conditions, whereas a mono-nitrotoluene will require more forcing conditions.[3][6]

The Nucleophile

A wide array of nucleophiles can be employed in SNAr reactions. Stronger nucleophiles generally lead to faster reactions. Common classes include:

  • N-Nucleophiles: Primary and secondary amines (e.g., morpholine, piperidine, anilines), ammonia, and hydrazine are highly effective.[9][10]

  • O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and hydroxides are common. Alcohols can be used, but typically require a base to be deprotonated into the more reactive alkoxide form.[9]

  • S-Nucleophiles: Thiolates are excellent nucleophiles and react readily.[9]

  • C-Nucleophiles: Stabilized carbanions, such as those derived from malonates or cyanoacetates, can also be used.[8][11]

Solvent Selection

The choice of solvent is critical as it directly influences the reactivity of the nucleophile.[12]

  • Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are the preferred choice for many SNAr reactions.[13] They are highly effective at solvating cations but poorly solvate anions. This leaves the anionic nucleophile "naked" and exceptionally reactive, leading to dramatic rate enhancements, often by several orders of magnitude.[14]

  • Polar Protic Solvents: Solvents like ethanol, methanol, and water can also be used.[15] However, they can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate. These solvents are often used when the nucleophile itself is a liquid (e.g., an amine) or when cost and environmental concerns are paramount.

  • Aqueous Conditions: Recent methodologies have demonstrated successful SNAr reactions in water, often with the aid of additives like hydroxypropyl methylcellulose (HPMC), presenting a greener alternative.[16]

SolventTypeBoiling Point (°C)Key Characteristics & Use Cases
DMSO Polar Aprotic189Excellent for enhancing nucleophilicity; high boiling point allows for a wide temperature range. Often the solvent of choice for difficult transformations.[14]
DMF Polar Aprotic153Very common and effective solvent, similar to DMSO but with a lower boiling point.[13]
NMP Polar Aprotic202High boiling point, useful for high-temperature reactions.[13]
Acetonitrile Polar Aprotic82Lower boiling point, can be useful for reactions with highly activated substrates at moderate temperatures.
Ethanol Polar Protic78Cost-effective and environmentally benign. Reduces nucleophile reactivity but can be effective, especially with strong nucleophiles and activated substrates.[15][17]
Water Polar Protic100The greenest solvent. Often requires additives or phase-transfer catalysts to be effective.[16]
Temperature and Base
  • Temperature: The required temperature is inversely proportional to the activation of the substrate. Highly activated systems (e.g., dinitrotoluenes) may proceed at room temperature or with gentle heating (50-80 °C), while less activated mono-nitrotoluenes can require temperatures exceeding 100-150 °C.[6] In such cases, using a high-boiling solvent like DMSO or NMP, or employing a sealed vessel for lower-boiling solvents, is necessary.[15]

  • Base: A base is often required, particularly when using protic nucleophiles like amines, alcohols, or thiols. The base (e.g., K₂CO₃, Et₃N, NaH) serves two primary purposes:

    • To deprotonate the nucleophile, converting it to its more reactive conjugate base (e.g., ROH → RO⁻).

    • To act as a scavenger for the acid (e.g., HCl, HBr) generated during the reaction, driving the equilibrium towards the products.

Experimental Protocols

The following protocols provide step-by-step methodologies for common SNAr transformations on nitrotoluene derivatives.

General Experimental Workflow

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation setup 1. Reagent Setup (Substrate, Nucleophile, Solvent, Base) react 2. Reaction (Stirring at defined Temp) setup->react monitor 3. Monitoring (TLC / LC-MS) react->monitor quench 4. Quenching (e.g., add water) monitor->quench Upon Completion extract 5. Extraction (Organic Solvent) quench->extract purify 6. Purification (Column Chromatography) extract->purify final final purify->final 7. Characterization (NMR, MS)

Caption: A standard workflow for SNAr reactions.

Protocol 1: Synthesis of N-(2-nitro-p-tolyl)morpholine via SNAr

This protocol details the reaction of 4-chloro-3-nitrotoluene with morpholine, a common secondary amine nucleophile.

  • Materials:

    • 4-chloro-3-nitrotoluene (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl Sulfoxide (DMSO)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3-nitrotoluene and potassium carbonate.

    • Add DMSO to create a solution with a concentration of approximately 0.5 M with respect to the substrate.

    • Add morpholine to the stirring suspension.

    • Heat the reaction mixture to 80-90 °C using an oil bath.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 hexanes:ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

    • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

    • Work-up: Pour the reaction mixture into a separatory funnel containing a generous amount of water. Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMSO.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the final product.

Protocol 2: Synthesis of 2,4-Dinitro-1-methoxytoluene

This protocol describes the reaction of 1-chloro-2,4-dinitrotoluene with a strong alkoxide nucleophile.

  • Materials:

    • 1-chloro-2,4-dinitrotoluene (1.0 eq)

    • Sodium methoxide (1.1 eq, either as a solid or a solution in methanol)

    • Anhydrous Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-chloro-2,4-dinitrotoluene in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium methoxide to the solution. If using solid sodium methoxide, add it portion-wise to control any exotherm. A color change is typically observed as the Meisenheimer complex forms.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Reaction Monitoring: Monitor the reaction by TLC (e.g., 4:1 hexanes:ethyl acetate). The highly activated substrate should react relatively quickly (1-3 hours).

    • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until the mixture is neutralized.

    • Remove the methanol under reduced pressure.

    • Add water and extract the product with dichloromethane three times.

    • Combine the organic layers, wash with water, then brine.

    • Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

    • Purification: The product can often be purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.

Safety and Handling of Nitrotoluenes

Nitrotoluenes and their derivatives require careful handling due to their toxic and potentially hazardous nature.

  • Toxicity: Nitrotoluenes are toxic and can be absorbed through the skin.[18][19] They may cause damage to organs through prolonged or repeated exposure.[18] Always handle these compounds in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[18][20]

  • Chemical Incompatibility: Nitrotoluenes can react violently with strong oxidizing agents, strong alkalis, and strong acids.[20][21] Poly-nitrated compounds like trinitrotoluene (TNT) are explosive and require specialized handling procedures.[22]

  • Waste Disposal: Dispose of all chemical waste, including contaminated solvents and silica gel, in properly labeled hazardous waste containers according to institutional guidelines.

Conclusion

The nucleophilic aromatic substitution on nitrotoluenes is a versatile and robust reaction class for the synthesis of valuable chemical intermediates. A thorough understanding of the underlying addition-elimination mechanism is key to rationally designing successful experiments. By carefully considering the interplay between the substrate's activation, the nucleophile's strength, and the profound influence of the solvent and temperature, researchers can effectively harness the power of SNAr for their synthetic targets. The protocols and guidelines presented herein provide a solid foundation for the practical application of this essential transformation.

References

Sources

Troubleshooting & Optimization

Improving yield of 4-nitro-o-cresol benzylation reaction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BNZ-4NOC-OPT Status: Open Subject: Optimization of yield for sterically hindered/electron-deficient phenol etherification.

Executive Summary & Core Chemistry

User Query: "I am attempting to benzylating 4-nitro-o-cresol using benzyl chloride in acetone with potassium carbonate, but yields are stuck at ~40-50%. How can I improve this?"

Technical Diagnosis: Your reaction faces two synergistic antagonists:[1]

  • Electronic Deactivation: The nitro group (

    
    ) at the para position is a strong electron-withdrawing group (EWG). This stabilizes the phenoxide anion, significantly reducing its nucleophilicity (making it a "lazy" attacker).
    
  • Steric Hindrance: The methyl group at the ortho position creates a steric barrier, hindering the approach of the electrophile (benzyl halide).

The Solution: To overcome the "lazy" nucleophile and steric wall, you must shift from a Standard Williamson Ether Synthesis to a Catalytic/Enhanced Ion-Pairing Protocol . This involves switching to polar aprotic solvents, upgrading the base to utilize the "Cesium Effect," or employing Finkelstein-type catalysis.

Standard vs. Optimized Protocol

The following table contrasts the common (failing) approach with the recommended high-yield protocol.

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield) Technical Rationale
Solvent Acetone or 2-Butanone (MEK)DMF, NMP, or Acetonitrile Acetone boils at ~56°C, limiting thermal energy. Polar aprotic solvents (DMF) solvate cations better, leaving the phenoxide "naked" and more reactive.
Base

(Potassium Carbonate)

(Cesium Carbonate)
The large radius of

minimizes tight ion-pairing with the phenoxide, increasing solubility and nucleophilicity (The "Cesium Effect").
Electrophile Benzyl Chloride Benzyl Bromide Bromide is a better leaving group than Chloride (

rate increases ~50-100x).
Catalyst NoneTBAI (10 mol%) or KI In situ Finkelstein reaction converts Benzyl-Cl to highly reactive Benzyl-I.
Temp Reflux (56°C)60°C - 80°C Higher activation energy is required to overcome the electronic deactivation of the nitro group.

Step-by-Step Optimized Methodology

Reagents:

  • 4-nitro-o-cresol (1.0 equiv)

  • Benzyl Bromide (1.2 equiv) [or Benzyl Chloride + 0.2 equiv NaI/KI]

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile (

    
    ).
    

Protocol:

  • Phenoxide Formation (Critical Step):

    • Charge a round-bottom flask with 4-nitro-o-cresol (1.0 eq) and anhydrous DMF (concentration ~0.2 M).

    • Add

      
       (1.5 eq).
      
    • Tech Note: Stir at room temperature for 30 minutes before adding the halide. You will likely see a color change (yellow/orange) indicating the formation of the phenoxide anion.

  • Electrophile Addition:

    • If using Benzyl Bromide: Add dropwise directly to the mixture.

    • If using Benzyl Chloride: Add Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (0.1 - 0.2 eq) before adding the Benzyl Chloride. This generates the highly reactive Benzyl Iodide in situ.

  • Reaction:

    • Heat to 60-80°C. Monitor via TLC (Solvent system: Hexane/EtOAc 8:2).

    • Endpoint: Reaction is typically complete in 2–4 hours with Benzyl Bromide, or 6–12 hours with Benzyl Chloride/KI.

  • Workup (Quench):

    • Cool to room temperature.[2]

    • Dilute with water (5x reaction volume) to dissolve the inorganic salts and DMF.

    • Extract with Ethyl Acetate or DCM.

    • Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.

Mechanism & Troubleshooting Logic (Visualized)

Figure 1: Reaction Mechanism & Catalytic Cycle

This diagram illustrates the


 pathway and how Iodide catalysis (Finkelstein) accelerates the reaction.

BenzylationMechanism Start 4-Nitro-o-cresol Phenoxide Phenoxide Anion (Lazy Nucleophile) Start->Phenoxide Deprotonation Base Base (Cs2CO3) Base->Phenoxide Transition SN2 Transition State Phenoxide->Transition Attack BnCl Benzyl Chloride (Slow Electrophile) BnI Benzyl Iodide (Hot Electrophile) BnCl->BnI Finkelstein Exchange (Fast) BnCl->Transition Slow Direct Attack Catalyst Catalyst (KI/TBAI) Catalyst->BnI BnI->Transition Product Benzyl Ether Product Transition->Product Ether Formation

Caption: The catalytic cycle showing the conversion of Benzyl Chloride to Benzyl Iodide, enabling the "lazy" phenoxide to react more efficiently.

Figure 2: Troubleshooting Decision Tree

Use this flow to diagnose low yields in your specific experiment.

Troubleshooting Issue Issue: Low Yield (<50%) CheckSM Is Starting Material (Phenol) left in Crude? Issue->CheckSM YesSM YES: Incomplete Conversion CheckSM->YesSM NoSM NO: Complex Mixture/Decomposition CheckSM->NoSM SolventCheck Current Solvent? YesSM->SolventCheck Acetone Acetone/MEK SolventCheck->Acetone DMF DMF/DMSO SolventCheck->DMF FixSolvent FIX: Switch to DMF or Acetonitrile Acetone->FixSolvent BaseCheck Current Base? DMF->BaseCheck K2CO3 K2CO3 BaseCheck->K2CO3 Cs2CO3 Cs2CO3 BaseCheck->Cs2CO3 FixBase FIX: Add TBAI (Cat.) or Switch to Cs2CO3 K2CO3->FixBase TempCheck FIX: Increase Temp to 80-90°C Cs2CO3->TempCheck WaterCheck Check: Was Solvent Wet? NoSM->WaterCheck Hydrolysis Diagnosis: Benzyl Halide Hydrolysis (Benzyl Alcohol formed) WaterCheck->Hydrolysis FixDry FIX: Use Molecular Sieves & Anhydrous Solvent Hydrolysis->FixDry

Caption: Diagnostic logic for identifying the root cause of low yields (Conversion vs. Side Reactions).

Frequently Asked Questions (FAQ)

Q1: Can I use Acetone if I don't have DMF? A: Yes, but you must modify the conditions. Acetone boils at 56°C, which is often too low for this deactivated phenol.

  • Workaround: Use a sealed pressure tube to heat Acetone to 80°C (Caution: Pressure risk) OR add 10-20 mol% TBAI (Tetrabutylammonium iodide) . The TBAI acts as a Phase Transfer Catalyst and an Iodide source, significantly speeding up the reaction in Acetone [1].

Q2: Why is my product colored red/brown? A: Nitrophenols and their salts are deeply colored (yellow/orange/red). If your product remains colored after workup, you likely have residual unreacted starting material.

  • Fix: Wash the organic layer with 1M NaOH or 1M KOH three times. The unreacted phenol will deprotonate, become water-soluble, and move to the aqueous layer, leaving the pure ether in the organic layer.

Q3: Is Cesium Carbonate really necessary? It is expensive. A: For simple phenols, no. For 4-nitro-o-cresol, yes, it is highly recommended. The "Cesium Effect" creates a "naked anion" because Cesium is so large it dissociates completely in organic solvents, unlike Potassium which often forms tight ion pairs with the oxygen, blocking the reaction [2]. If cost is prohibitive, use


 with catalytic TBAI.

Q4: Can I use Benzyl Chloride instead of Bromide? A: Yes, Benzyl Chloride is cheaper but less reactive. If using Chloride, you must add a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) (Finkelstein conditions). This converts the Chloride to the Iodide in situ, which reacts much faster [3].

References

  • Phase Transfer Catalysis in Ether Synthesis: Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.

  • The Cesium Effect: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). The effect of cesium ions on nucleophilic substitution reactions. The Journal of Organic Chemistry, 52(19), 4230-4234.

  • Finkelstein Reaction (Halogen Exchange): Finkelstein, H. (1910).[3] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[3][4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.[3]

  • General Nitrophenol Alkylation (Analogous Systems): Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aromatic Ethers).

Sources

Technical Support Center: Recrystallization of 2-Benzyloxy-1-methyl-4-nitro-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Benzyloxy-1-methyl-4-nitro-benzene. This document provides a comprehensive, experience-driven approach to successfully purifying this compound using recrystallization, a fundamental technique for achieving high purity in solid organic compounds.[1][2] This guide is structured to move from foundational knowledge to practical application and troubleshooting, ensuring you have the insights needed to overcome common experimental hurdles.

Getting Started: Compound Properties & Safety

Before beginning any purification, understanding the physical characteristics and safety profile of your compound is critical. This knowledge directly informs procedural choices, such as solvent selection and handling precautions.

Compound: 2-Benzyloxy-1-methyl-4-nitro-benzene (also known as 5-(Benzyloxy)-2-nitrotoluene)[3][4] CAS Number: 22424-58-4[3][5]

PropertyValueSourceSignificance for Recrystallization
Molecular Formula C₁₄H₁₃NO₃[4][5]-
Molecular Weight 243.26 g/mol [4][5]Necessary for yield calculations.
Physical Form Solid (often yellow crystals)[5][6]Indicates recrystallization is a suitable purification method.
Melting Point 69-70°C[3][5]A key metric for purity assessment. A sharp melting point within this range indicates high purity. A broad or depressed range suggests impurities are present.
Purity (Typical) ≥95% - 98%[3][4][5]This is the starting point; recrystallization aims to improve this to >99%.
Safety First

Nitroaromatic compounds require careful handling. While specific GHS data for this exact isomer is not universally compiled, related structures like p-(Benzyloxy)nitrobenzene provide guidance.

  • Causes skin irritation. [7]

  • May cause serious eye irritation/damage. [7]

  • May cause respiratory irritation. [7]

Core Recommendation: Always handle 2-Benzyloxy-1-methyl-4-nitro-benzene in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile is a good starting point), and a lab coat.

The Recrystallization Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, with checkpoints to ensure the process is on track. The core principle of a single-solvent recrystallization is to dissolve the impure compound in a minimum amount of a hot solvent, in which it has high solubility, and then allow it to cool, whereupon its solubility decreases, causing the pure compound to crystallize out while impurities remain in the "mother liquor".[2][8]

Workflow Diagram

Recrystallization_Workflow A 1. Solvent Selection B 2. Dissolution (in min. hot solvent) A->B Ethanol/Isopropanol C 3. Hot Filtration (Optional: for insoluble impurities) B->C Solution is hot D 4. Slow Cooling (Crystal Formation) C->D Clear filtrate E 5. Isolation (Vacuum Filtration) D->E Crystals formed F 6. Washing (with ice-cold solvent) E->F Crystal cake G 7. Drying (to constant weight) F->G Washed crystals H 8. Purity Assessment (Melting Point) G->H Dry solid

Fig 1. Step-by-step recrystallization workflow.
Detailed Experimental Protocol

Objective: To purify crude 2-Benzyloxy-1-methyl-4-nitro-benzene (e.g., 95% purity) to >99% purity.

Recommended Solvent: Ethanol or Isopropanol. Aromatic nitro compounds often have good solubility in hot alcohols and lower solubility upon cooling, making these ideal choices.[8]

Procedure:

  • Solvent Selection & Preparation:

    • Place a stir bar and your crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

    • In a separate beaker, heat your chosen solvent (e.g., ethanol) to a gentle boil on a hot plate.

  • Dissolution:

    • Add the hot solvent to the Erlenmeyer flask containing your compound in small portions, while stirring and heating.

    • Causality: The goal is to use the minimum amount of boiling solvent necessary to fully dissolve the solid.[1] Using too much solvent is the most common cause of poor yield.[9]

    • Keep the solution at or near its boiling point during this process.

  • Hot Filtration (If Necessary):

    • If you observe any insoluble impurities (e.g., dust, sand) or if the solution is colored and you wish to decolorize it with activated charcoal, a hot filtration is required.

    • Why? This step removes impurities that do not dissolve in the hot solvent. It must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[10]

    • To prevent premature crystallization, use a pre-heated funnel and filter flask.[10]

  • Slow Cooling & Crystallization:

    • Once you have a clear, saturated hot solution, remove it from the heat source.

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling is crucial. It allows for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules. Rapid cooling ("crashing out") traps impurities within the crystals, defeating the purpose of the purification.[11]

    • After crystals have formed at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the compound's solubility.[12]

  • Isolation by Vacuum Filtration:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of the ice-cold recrystallization solvent.

    • Turn on the vacuum and pour the crystallized mixture into the funnel. The liquid (mother liquor) will be drawn through, leaving the crystals behind.

  • Washing:

    • With the vacuum still on, wash the crystals with a minimum amount of ice-cold solvent.[1]

    • Why? The wash removes any residual mother liquor (which contains the dissolved impurities) adhering to the crystal surfaces. The solvent must be ice-cold to minimize redissolving your purified product.[10]

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry.

    • Transfer the semi-dry crystals to a pre-weighed watch glass and allow them to air dry completely. For solvents like ethanol, this may take an hour or more. Drying to a constant weight ensures all solvent has evaporated.[1]

  • Purity Assessment:

    • Weigh the final, dry product to calculate the percent recovery.

    • Determine the melting point of the purified crystals. A sharp melting point in the range of 69-70°C indicates successful purification.[3][5]

Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Occurs During Cooling Q1 No Crystals Forming? Start->Q1 Q2 Compound 'Oiling Out'? Start->Q2 Q3 Yield is Very Low? Start->Q3 A1_1 Solution is too dilute (too much solvent used) Q1->A1_1 A1_2 Solution is supersaturated (needs nucleation) Q1->A1_2 A2_1 Cooling too fast OR Solution too concentrated Q2->A2_1 A3_1 Too much solvent used OR Premature crystallization Q3->A3_1 S1_1 Remedy: Boil off some solvent to re-concentrate A1_1->S1_1 S1_2 Remedy: Scratch flask inner wall or add a seed crystal A1_2->S1_2 S2_1 Remedy: Re-heat, add more solvent, and cool slower A2_1->S2_1 S3_1 Remedy: Recover solid from mother liquor by evaporation and re-attempt A3_1->S3_1

Fig 2. Decision tree for common recrystallization problems.
Frequently Asked Questions (FAQs)

Q1: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

  • Answer: This is a very common issue and typically points to one of two causes.

    • Too much solvent was used: Your solution is not saturated enough for crystals to form. The remedy is to gently boil off a portion of the solvent to increase the concentration of the compound, then attempt the cooling process again.[9]

    • The solution is supersaturated: The solution contains more dissolved solute than it theoretically should, but crystallization lacks a point to initiate. You can induce crystallization by either scratching the inside of the flask with a glass rod just below the solvent line or by adding a tiny "seed crystal" of the pure compound, if available.[9]

Q2: Instead of crystals, an oily liquid is separating from my solution. What is "oiling out" and how do I fix it?

  • Answer: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. This happens if the solution is too concentrated or cools too rapidly, causing the compound to come out of solution as a liquid (oil) rather than a solid (crystal).[9][10]

    • The Fix: Re-heat the flask to dissolve the oil back into the solution. Add a small amount of additional solvent (1-2 mL) to slightly decrease the concentration.[11] Then, ensure the solution cools much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help.[11]

Q3: My final yield of pure crystals is very low (<50%). What went wrong?

  • Answer: A low yield is most often traced back to procedural steps.

    • Excess Solvent: As mentioned in Q1, using too much solvent during the initial dissolution step is the primary cause of low recovery, as a significant amount of your product will remain dissolved in the mother liquor even when cold.[9][11]

    • Premature Crystallization: If the compound crystallized during a hot filtration step, that portion of the product was lost.

    • Excessive Washing: Using too much solvent to wash the crystals, or using solvent that was not ice-cold, can dissolve and wash away a portion of your final product.[1][10]

Q4: My purified crystals are still colored. How can I get a colorless product?

  • Answer: If the colored impurity is soluble in the solvent system, it can sometimes be removed with activated charcoal.

    • Procedure: After dissolving your crude solid in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is often enough). Swirl the mixture and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[2] Then, proceed with the cooling and crystallization steps as usual.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Recrystallization. University of California, Los Angeles (UCLA) Chemistry and Biochemistry. [Link]

  • Recrystallization1. Purdue University. [Link]

  • Laboratory Preparation of Nitrobenzene, purification,Uses. (2022). Chemistry Notes. [Link]

  • Experiment 2: Recrystallization. University of Missouri–St. Louis. [Link]

  • Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. (1995). American Society for Microbiology Journals. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • p-(Benzyloxy)nitrobenzene. PubChem, National Center for Biotechnology Information. [Link]

  • 1-((4-NITROBENZYLOXY)METHYL)-4-NITROBENZENE Properties. U.S. Environmental Protection Agency (EPA). [Link]

  • Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. National Center for Biotechnology Information. [Link]

  • How can one remove nitrobenzene from reaction mixture without column chromatography? (2014). ResearchGate. [Link]

  • Aromatic 2b. Preparation & Puification of Nitrobenzene. (2013). YouTube. [Link]

  • Recrystallization using two solvents. (2012). YouTube. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Recrystallization with two solvents. (2019). Reddit. [Link]

  • Solved 1-4: Recrystallizing a Compound and Determining its | Chegg.com. (2020). Chegg. [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. [Link]

  • Clean synthesis of p-nitrotoluene from crystalline p- nitrobenzylbromide with zero organic discharge. Royal Society of Chemistry. [Link]

  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. (2003). National Center for Biotechnology Information. [Link]

  • Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene. (2025). ResearchGate. [Link]

  • Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

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Solubility issues of 2-Benzyloxy-1-methyl-4-nitro-benzene in methanol vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of 2-Benzyloxy-1-methyl-4-nitro-benzene, a common intermediate in various synthetic pathways. We will explore the underlying chemical principles governing its solubility in two common laboratory solvents: methanol (a polar, protic solvent) and dimethyl sulfoxide (DMSO, a polar, aprotic solvent). Our goal is to equip you with the knowledge to overcome solubility challenges and ensure the success and reproducibility of your experiments.

Core Concept: "Like Dissolves Like"

The principle of "like dissolves like" is fundamental to understanding solubility. It states that substances with similar molecular structures and intermolecular forces will be soluble in one another.[1][2] Polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[1][3] The polarity of an organic molecule is determined by the presence of polar bonds and functional groups containing electronegative atoms like oxygen and nitrogen.

Troubleshooting Guide: Addressing Poor Solubility

Experiencing incomplete dissolution of 2-Benzyloxy-1-methyl-4-nitro-benzene can be a significant roadblock in an experimental workflow. This section provides a systematic approach to diagnosing and resolving these issues.

Issue 1: The compound is not dissolving in methanol at the desired concentration.

Underlying Cause: 2-Benzyloxy-1-methyl-4-nitro-benzene is a moderately polar molecule. While the nitro group (-NO2) and the ether linkage (-O-) contribute to its polarity, the two aromatic rings (benzene and benzyloxy groups) introduce significant non-polar character.[4][5] Methanol, although a polar solvent, is also protic, meaning it has a hydrogen atom bonded to an electronegative atom (oxygen) and can participate in hydrogen bonding.[1] The large non-polar surface area of 2-Benzyloxy-1-methyl-4-nitro-benzene can disrupt the strong hydrogen bonding network of methanol, making dissolution energetically unfavorable at higher concentrations.[2]

Troubleshooting Protocol:

  • Initial Assessment:

    • Visual Inspection: Observe the solution for any undissolved solid particles.

    • Concentration Check: Verify the calculated concentration. An error in calculation could lead to a supersaturated solution.

  • Sonication and Gentle Heating:

    • Procedure: Place the vial containing the methanol solution in a sonicator bath for 5-10 minutes. If a sonicator is unavailable, gently heat the solution in a warm water bath (not exceeding 40-50°C) while stirring.[1]

    • Rationale: Sonication provides energy to break down the crystal lattice of the solid, while gentle heating increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the solute.[1][6] However, be cautious as excessive heat can lead to solvent evaporation or degradation of the compound.

  • Solvent System Modification:

    • Procedure: If sonication and heating are ineffective, consider creating a mixed solvent system. Add a small amount of a more powerful, miscible co-solvent like DMSO or Dimethylformamide (DMF) dropwise until the solid dissolves.[3][7][8]

    • Rationale: Co-solvents can modulate the overall polarity of the solvent system, improving its ability to solvate the target compound.[6][8]

Issue 2: The compound dissolves in DMSO initially but precipitates out over time or upon addition to an aqueous buffer.

Underlying Cause: DMSO is a highly effective polar aprotic solvent, capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.[3][9][10] However, when a DMSO stock solution is introduced into an aqueous environment (e.g., cell culture media, buffer for an enzymatic assay), the drastic change in solvent polarity can cause the compound to precipitate out.

Troubleshooting Protocol:

  • Kinetic vs. Thermodynamic Solubility Assessment:

    • Understanding the Difference:

      • Kinetic Solubility: Measures the concentration at which a compound precipitates when rapidly added from a concentrated DMSO stock to an aqueous buffer. This is often what is observed in high-throughput screening.[10]

      • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent.

    • Workflow Comparison:

      G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility A High Concentration DMSO Stock B Rapid Dilution into Aqueous Buffer A->B C Precipitation Measurement (Turbidity) B->C D Excess Solid Compound E Equilibration in Aqueous Buffer (e.g., 24h) D->E F Filtration/Centrifugation E->F G Concentration Measurement of Supernatant F->G

      Caption: Kinetic vs. Thermodynamic solubility workflow comparison.

  • Formulation Strategies for Aqueous Compatibility:

    • Use of Co-solvents and Surfactants: For in-vivo studies or cell-based assays, a formulation containing co-solvents and surfactants may be necessary to maintain solubility. A common starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[8]

    • Preparation of a Supersaturated Gel Formulation (SGF): This technique can be employed to enhance the dissolution of poorly soluble compounds in aqueous media.[11]

Frequently Asked Questions (FAQs)

Q1: Why is 2-Benzyloxy-1-methyl-4-nitro-benzene more soluble in DMSO than in methanol?

A1: The superior solvating power of DMSO for this compound can be attributed to several factors:

  • Polarity: DMSO is a highly polar aprotic solvent. Its sulfur-oxygen bond creates a significant dipole moment, allowing it to effectively solvate the polar nitro group of the solute.[3]

  • Lack of Hydrogen Bonding: Unlike methanol, DMSO does not have strong intermolecular hydrogen bonds that need to be broken to accommodate the solute. This makes the dissolution process more energetically favorable.

  • Dispersion Forces: The methyl groups in DMSO can interact favorably with the non-polar aromatic rings of 2-Benzyloxy-1-methyl-4-nitro-benzene through London dispersion forces.[3]

Q2: Can I increase the solubility of 2-Benzyloxy-1-methyl-4-nitro-benzene in methanol by adjusting the pH?

A2: No, adjusting the pH is unlikely to significantly affect the solubility of this compound. 2-Benzyloxy-1-methyl-4-nitro-benzene does not have any acidic or basic functional groups that can be ionized by changes in pH.

Q3: Are there any alternative solvents I can use if I am having trouble with both methanol and DMSO?

A3: Yes, several other solvents can be considered, depending on the requirements of your downstream application:

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that is often a good choice for dissolving compounds with low aqueous solubility.[3]

  • Tetrahydrofuran (THF): A less polar ether-based solvent that may be suitable for certain applications.

  • Acetonitrile: A polar aprotic solvent that is less viscous than DMSO and DMF, which can be advantageous for certain analytical techniques like HPLC.[3]

Q4: How should I properly prepare a stock solution of 2-Benzyloxy-1-methyl-4-nitro-benzene in DMSO?

A4: To ensure the preparation of an accurate and stable stock solution, follow this protocol:

G A Weigh the required amount of compound B Add the calculated volume of DMSO A->B C Vortex or sonicate until fully dissolved B->C D Visually inspect for any undissolved particles C->D E Store at the appropriate temperature (e.g., -20°C) D->E

Caption: Protocol for preparing a DMSO stock solution.

It is crucial to visually confirm that the compound is fully dissolved before storing it.[10]

Summary of Solvent Properties and Compound Characteristics

Parameter2-Benzyloxy-1-methyl-4-nitro-benzeneMethanolDimethyl Sulfoxide (DMSO)
Molecular Formula C₁₄H₁₃NO₃[12]CH₄OC₂H₆OS
Molecular Weight 243.26 g/mol [12]32.04 g/mol 78.13 g/mol
Polarity Moderately PolarPolar ProticPolar Aprotic
Key Functional Groups Nitro, Ether, Aromatic RingsHydroxylSulfoxide
Hydrogen Bond Donor No[12]YesNo
Hydrogen Bond Acceptor Yes (Oxygen atoms)[12]YesYes (Oxygen atom)

References

  • CK-12 Foundation. (n.d.). What are the physical properties of nitro compounds? - Characteristics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical and Chemical Properties of Predominant Nitroaromatics and Nitramines. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021, August 9). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-((4-NITROBENZYLOXY)METHYL)-4-NITROBENZENE Properties. Retrieved from [Link]

  • CORE. (n.d.). 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol: crystal structure, Hirshfeld surface analysis and computational chemistry study. Retrieved from [Link]

  • PMC. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]

  • Springer. (2016, April 14). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol. Retrieved from [Link]

  • PMC. (2018, June 23). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • PMC. (n.d.). Crystal structures and the Hirshfeld surface analysis of (E)-4-nitro-N′-(o-chloro, o- and p-methylbenzylidene)benzenesulfonohydrazides. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Crystal structure studies, Hirshfeld surface analysis, 3D energy frameworks, computational studies and docking analysis of a 2-(4-nitrophenyl)-2-oxoethyl 2-methoxybenzoate. Retrieved from [Link]

  • MDPI. (2016, March 18). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Retrieved from [Link]

  • PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

  • ResearchGate. (2017, October 5). How to solubilize highly polar compound having solubility only in DMSO?. Retrieved from [Link]

  • University of Hertfordshire. (2025, October 22). (benzyloxy)methanol. Retrieved from [Link]

  • Cheméo. (n.d.). Benzene, nitro- (CAS 98-95-3) - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 2-methoxy-1-methyl-4-nitro-. Retrieved from [Link]

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Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 2-Benzyloxy-1-methyl-4-nitro-benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 2-Benzyloxy-1-methyl-4-nitro-benzene Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context[1][2][3][4][5][6][7][8]

In the development of energetic materials and pharmaceutical intermediates, 2-Benzyloxy-1-methyl-4-nitro-benzene (benzyl 2-methyl-5-nitrophenyl ether) serves as a critical protected scaffold. This guide provides a definitive spectral analysis of this molecule, contrasting its 1H NMR signature against its metabolic precursor, 2-Methyl-5-nitrophenol , and common regioisomers.

For the synthetic chemist, the "performance" of an NMR spectrum is defined by its ability to unambiguously confirm functional group transformation (O-alkylation) and regional purity. This guide demonstrates how the 2-benzyloxy derivative offers superior spectral resolution and stability compared to the labile phenolic precursor, facilitating precise quantification in complex mixtures.

Structural Elucidation Logic

The target molecule consists of a central toluene core substituted with a nitro group (position 4) and a benzyloxy ether (position 2). The analysis relies on three distinct spectral zones:

  • Aliphatic Zone: The methyl singlet.

  • Mid-Field Zone: The diagnostic benzylic methylene (-OCH₂-).

  • Aromatic Zone: The complex interplay between the electron-withdrawing nitro group and the electron-donating benzyloxy group.

Comparative Spectral Analysis: Target vs. Precursor

The following table contrasts the target molecule with its direct precursor, 2-Methyl-5-nitrophenol. This comparison is essential for monitoring the progress of Williamson ether synthesis reactions.

Table 1: Chemical Shift Comparison (Solvent: CDCl₃, 400 MHz)

Feature2-Benzyloxy-1-methyl-4-nitro-benzene (Target)2-Methyl-5-nitrophenol (Precursor)Δ (Shift Difference)Diagnostic Value
-OH Proton Absent ~5.5 - 7.0 ppm (Broad, s)N/APrimary confirmation of reaction completion.
-OCH₂- (Benzylic) 5.15 - 5.25 ppm (s, 2H) Absent+5.2 ppmDefinitive product marker.
Ar-CH₃ (Methyl) 2.30 - 2.35 ppm (s, 3H)2.25 - 2.30 ppm (s, 3H)~ +0.05 ppmMinor downfield shift due to steric compression.
H-3 (Aromatic) ~7.75 ppm (d, J=2Hz)~7.60 - 7.70 ppmDeshieldedOrtho to -OR and -NO₂; shift confirms O-alkylation.
H-5 (Aromatic) ~7.80 ppm (dd, J=8, 2Hz)~7.70 ppmMinimalDominated by ortho-NO₂ effect in both.
H-6 (Aromatic) ~7.30 ppm (d, J=8Hz)~7.25 ppmMinimalOrtho to Methyl; least affected by distal changes.
Ph- (Benzyl Group) 7.35 - 7.45 ppm (m, 5H)AbsentN/AConfirms incorporation of protecting group.

Note: The disappearance of the broad, concentration-dependent phenolic -OH signal and the appearance of the sharp methylene singlet at ~5.2 ppm is the self-validating check for product isolation.

Mechanistic Assignment & Causality

This section details the why behind the signals, utilizing electronic effects to explain the observed shifts.

A. The Diagnostic "Key" (The Benzylic Methylene)

The singlet at 5.2 ppm is the most critical signal.

  • Causality: The protons are deshielded by the electronegative oxygen atom (inductive effect, -I) and the magnetic anisotropy of the adjacent phenyl ring.[1]

  • Differentiation: In regioisomers (e.g., benzyl ester derivatives), this shift would move downfield (>5.5 ppm) due to the carbonyl anisotropy. The position at 5.2 ppm confirms the ether linkage.

B. Aromatic Coupling Patterns (The Fingerprint)

The central benzene ring displays an ABX (or AMX) spin system, modified by substituent effects.

  • H-3 (The Isolated Doublet): Located between the Benzyloxy and Nitro groups.

    • Splitting: Appears as a doublet (J ~ 2.0 Hz) due to meta-coupling with H-5.

    • Shift: Highly deshielded (~7.75 ppm). Although the alkoxy group is resonance donating (+R), the immediate proximity to the withdrawing nitro group and the inductive withdrawal of the oxygen dominates.

  • H-5 (The Doublet of Doublets): Located between the Nitro group and H-6.

    • Splitting: Large ortho-coupling to H-6 (J ~ 8.0 Hz) and small meta-coupling to H-3 (J ~ 2.0 Hz).

    • Shift: Most deshielded (~7.80 ppm) due to being ortho to the strong -NO₂ group.

  • H-6 (The Upfield Doublet): Located adjacent to the Methyl group.

    • Splitting: Doublet (J ~ 8.0 Hz).

    • Shift: Relatively upfield (~7.30 ppm). It is shielded by the electron-donating methyl group (hyperconjugation) and is meta to the nitro group.

C. Visualizing the Electronic Environment

The diagram below illustrates the synthesis pathway and the resulting electronic influences that dictate the NMR shifts.

NMR_Analysis_Flow cluster_effects Electronic Influences on Chemical Shift Precursor Precursor: 2-Methyl-5-nitrophenol (Labile OH signal) Target Target: 2-Benzyloxy-1-methyl-4-nitro-benzene (Stable Ether Linkage) Precursor->Target Alkylation Reagents Reagents: Benzyl Bromide + K2CO3 (Williamson Ether Synthesis) Reagents->Target Signal_OH Loss of OH (Broad Singlet Gone) Target->Signal_OH Verification 1 Signal_CH2 Appearance of O-CH2 (Singlet ~5.2 ppm) Target->Signal_CH2 Verification 2 Signal_Ring Shielding/Deshielding (Ortho-Nitro Effect) Target->Signal_Ring Structural Proof

Figure 1: Reaction pathway and spectral verification logic. The transformation converts a labile phenolic system into a stable ether, marked by the distinct appearance of the benzylic methylene singlet.

Experimental Protocol: Self-Validating Analysis

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this standardized protocol. This method minimizes solvent-solute interactions that can obscure the benzylic splitting.

Step 1: Sample Preparation
  • Solvent Choice: Use CDCl₃ (Chloroform-d) (99.8% D) with 0.03% TMS.

    • Why: DMSO-d₆ is an alternative, but it can cause peak broadening of residual water which may overlap with the benzylic region. CDCl₃ provides the sharpest resolution for the methylene singlet.

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

    • Why: Higher concentrations can lead to stacking effects (π-π interactions) between the electron-deficient nitro-ring and the electron-rich benzyl ring, causing upfield shifting of aromatic protons.

Step 2: Acquisition Parameters[10]
  • Pulse Sequence: Standard 1H ZG30.

  • Scans (NS): 16 scans (sufficient for >98% purity).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Why: The nitro group relaxes slowly. A short D1 may under-integrate the protons ortho to the nitro group (H-3, H-5).

Step 3: Processing & Validation (The "Check")
  • Phase/Baseline: Apply automatic phase correction.

  • Reference: Set TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

  • Integration Check:

    • Set the Methyl Singlet (2.3 ppm) to integral 3.00 .

    • Validation Pass: The Benzylic Singlet (5.2 ppm) must integrate to 2.00 ± 0.05 .

    • Validation Pass: The total aromatic region (7.3 - 8.0 ppm) must integrate to 8.00 ± 0.2 .

    • Failure Mode: If the benzylic integral is < 2.0, incomplete reaction or benzyl bromide impurity (check for CH₂ at 4.5 ppm) is present.

References

  • National Institute of Standards and Technology (NIST). (2023). 2-Methyl-5-nitrophenol Mass and NMR Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Trisubstituted Benzenes. University of Wisconsin-Madison. [Link]

  • Spectral Database for Organic Compounds (SDBS). (2024). 1H NMR of Nitro-toluene Derivatives. AIST Japan.[2] [Link]

  • LibreTexts Chemistry. (2024). Substituent Effects in Electrophilic Substitutions and NMR. [Link]

Sources

A Comparative Guide to the FTIR Characteristic Peaks of 2-Benzyloxy-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-Benzyloxy-4-nitrotoluene, a molecule of interest in various chemical and pharmaceutical research domains. By dissecting its spectrum and comparing it with related structural analogs, this document serves as a practical reference for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices and provide a self-validating protocol for spectral acquisition.

The Foundational Principles of FTIR in Functional Group Identification

FTIR spectroscopy is a cornerstone analytical technique for identifying functional groups within a molecule.[1] The method involves passing infrared radiation through a sample; the molecules absorb this radiation at specific frequencies corresponding to their natural vibrational modes, such as stretching and bending of chemical bonds.[1] This absorption pattern creates a unique "molecular fingerprint," allowing for the identification of the compound and its constituent functional groups.[1] For a molecule like 2-Benzyloxy-4-nitrotoluene, FTIR is particularly adept at pinpointing the characteristic vibrations of its key functionalities: the aromatic nitro (NO₂) group and the benzyl ether (C-O-C) linkage.

Deciphering the Spectrum: Characteristic Peaks of 2-Benzyloxy-4-nitrotoluene

The infrared spectrum of 2-Benzyloxy-4-nitrotoluene is a composite of absorptions from the nitro group, the ether linkage, and the substituted aromatic rings.

The nitro group is one of the most readily identifiable functional groups in an IR spectrum due to the high polarity of the N-O bonds, which results in strong absorption bands.[2][3] For aromatic nitro compounds, two distinct and intense peaks are characteristic:

  • Asymmetric NO₂ Stretch (νas): This strong absorption typically appears in the 1550-1475 cm⁻¹ region.[2][4][5] This band arises from the out-of-phase stretching of the two N-O bonds.[2] Conjugation with the aromatic ring lowers the frequency compared to aliphatic nitro compounds.[2]

  • Symmetric NO₂ Stretch (νs): Another strong band is found in the 1360-1290 cm⁻¹ range, corresponding to the in-phase stretching of the N-O bonds.[2][4][5]

The presence of these two strong bands is a highly reliable indicator of a nitroaromatic compound.[2][3] For instance, in m-nitrotoluene, these stretches are observed at 1537 cm⁻¹ and 1358 cm⁻¹.[4]

Ethers are characterized by the stretching vibrations of the C-O-C bond. In the case of 2-Benzyloxy-4-nitrotoluene, we have an aryl alkyl ether. This specific arrangement gives rise to two prominent bands:

  • Asymmetric C-O-C Stretch: A strong band is expected near 1250 cm⁻¹ .[6]

  • Symmetric C-O-C Stretch: A second strong band typically appears around 1040 cm⁻¹ .[6]

The spectrum of anisole (phenyl methyl ether) clearly shows these two distinct absorptions.[7] It is important to note that while aliphatic ethers usually show a single strong C-O-C stretching band around 1120 cm⁻¹, the presence of the aromatic ring in aryl alkyl ethers leads to this two-band pattern.[6][8]

The presence of two substituted benzene rings also contributes to the spectrum:

  • Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[9][10]

  • Aromatic C=C Stretch: In-ring carbon-carbon stretching vibrations result in several medium-intensity bands in the 1600-1400 cm⁻¹ region.[9][10] Commonly, two bands are observed near 1600 cm⁻¹ and 1500 cm⁻¹.[9]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds.[10] The exact position of these bands can provide information about the substitution pattern of the aromatic rings.[9][11]

Comparative Analysis with Structural Analogs

To fully appreciate the spectral features of 2-Benzyloxy-4-nitrotoluene, it is instructive to compare its expected spectrum with those of simpler, related molecules.

  • vs. 4-Nitrotoluene: The spectrum of 4-nitrotoluene will exhibit the characteristic asymmetric and symmetric NO₂ stretching bands, as well as the absorptions from the monosubstituted aromatic ring.[12][13] The key difference in the spectrum of 2-Benzyloxy-4-nitrotoluene will be the additional strong C-O-C stretching bands from the benzyl ether group.

  • vs. Benzyl Ether: Benzyl ether will show the characteristic aryl alkyl ether C-O-C stretches around 1250 cm⁻¹ and 1040 cm⁻¹. Its spectrum will lack the very strong and distinct NO₂ stretching bands seen in 2-Benzyloxy-4-nitrotoluene.

  • vs. Toluene: Toluene's spectrum is dominated by aromatic and aliphatic C-H stretches and aromatic C=C stretches.[9] It serves as a baseline for the aromatic absorptions but lacks the strong, characteristic bands of both the nitro and ether functional groups.

This comparative approach allows for a more confident assignment of the observed peaks in the spectrum of the target molecule.

Experimental Protocol for FTIR Analysis of Solid Samples

Obtaining a high-quality FTIR spectrum of a solid compound like 2-Benzyloxy-4-nitrotoluene requires careful sample preparation. The Potassium Bromide (KBr) pellet method is a widely used and reliable technique.[14][15][16]

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Analytical balance

  • Spatula

  • Sample Grinding: Weigh approximately 1-2 mg of the 2-Benzyloxy-4-nitrotoluene sample.[14][16] Grind it to a fine powder in a clean, dry agate mortar. The goal is to reduce the particle size to minimize scattering of the infrared radiation.[17]

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar.[14][16] The sample concentration in KBr should be about 0.2% to 1%.[17]

  • Thorough Mixing: Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[18]

  • Pellet Pressing: Transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[18] A clear pellet indicates good sample dispersion and minimal scattering.

  • Background and Sample Scans: Place a pellet made of pure KBr in the spectrometer's sample holder and run a background scan. This corrects for atmospheric water and CO₂, as well as any impurities in the KBr.[16] Replace the background pellet with the sample pellet and acquire the sample spectrum.

An alternative for powdered samples is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation.[14][19][20] The solid is simply placed on the ATR crystal, and pressure is applied to ensure good contact.[14]

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_analysis FTIR Analysis Grind 1. Grind Sample (1-2 mg) Mix 2. Mix with KBr (100-200 mg) Grind->Mix Press 3. Press into Pellet Mix->Press Background 4. Acquire Background (Pure KBr Pellet) Press->Background Place Pellet in Spectrometer SampleScan 5. Acquire Sample Spectrum Background->SampleScan Process 6. Data Processing SampleScan->Process DataOut Spectral Data & Interpretation Process->DataOut Final Spectrum

Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Summary of Expected Characteristic Peaks

The table below summarizes the key vibrational frequencies and their assignments for 2-Benzyloxy-4-nitrotoluene.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic Nitro (Ar-NO₂)Asymmetric Stretch1550 - 1475Strong
Symmetric Stretch1360 - 1290Strong
Aryl Alkyl Ether (Ar-O-CH₂)Asymmetric C-O-C Stretch~1250Strong
Symmetric C-O-C Stretch~1040Strong
Aromatic RingC-H Stretch3100 - 3000Weak-Medium
C=C Stretch1600 - 1400Medium
Methylene (-CH₂-)C-H Stretch3000 - 2850Medium
Conclusion

FTIR spectroscopy is an invaluable tool for the structural elucidation of 2-Benzyloxy-4-nitrotoluene. The spectrum is clearly defined by the strong and characteristic absorption bands of the aromatic nitro group and the aryl alkyl ether linkage. By following a robust experimental protocol and comparing the resulting spectrum with known data for related compounds, researchers can confidently verify the identity and purity of their sample, a critical step in any scientific or drug development endeavor.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary. Retrieved from [Link]

  • Nitro Groups. (n.d.). Michigan State University. Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]

  • Preparation of Ultrapure KBr Pellet: New Method for FTIR Quantitative Analysis. (2021, February 15). ResearchGate. Retrieved from [Link]

  • FT-IR Sample Preparation. (n.d.). Northern Illinois University. Retrieved from [Link]

  • KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. (2019, May 15). AntsLAB. Retrieved from [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
  • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). (2026, February 19). Covalent Metrology. Retrieved from [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved from [Link]

  • FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from [Link]

  • Spectroscopy of Ethers. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Ethers. (n.d.). OpenStax. Retrieved from [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023, May 3). PMC. Retrieved from [Link]

  • IR Handout. (n.d.). Retrieved from [Link]

  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(4), 1308-1314.
  • Studying Phase Transitions in Food Science with ATR-FTIR Spectroscopy. (2025, May 19). Edinburgh Instruments. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved from [Link]

  • FDM FTIR Organics. (n.d.). Fiveash Data Management, Inc. Retrieved from [Link]

  • FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. (2010, April). ResearchGate. Retrieved from [Link]

  • FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. (n.d.). ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

Sources

Safety Operating Guide

Safe Handling and Disposal Protocol: 2-Benzyloxy-1-methyl-4-nitro-benzene

[1][2][3]

Executive Summary & Hazard Profile

2-Benzyloxy-1-methyl-4-nitro-benzene (an isomer of benzyloxy-nitrotoluene) presents a dual-hazard profile characteristic of nitroaromatics and benzyl ethers .[1][2][3] Unlike standard organic solvents, this compound requires a disposal strategy that mitigates both explosion risks (associated with the nitro group) and peroxide formation (associated with the ether linkage), alongside high acute toxicity.

Critical Warning: Do not treat this substance as standard "organic trash." Improper disposal down drains or mixing with incompatible solvent streams (e.g., strong oxidizers) can result in catalytic decomposition, release of toxic NOx fumes, or explosion.

Chemical Safety Data Table
PropertySpecificationOperational Implication
Functional Class Nitroaromatic EtherShock sensitivity potential; peroxide former.[1][2][3]
Molecular Formula C₁₄H₁₃NO₃High carbon content requires high-temp incineration.[1][2][3]
Molecular Weight ~243.26 g/mol Heavy organic; likely solid or viscous liquid at RT.[1][2][3]
Hazard Codes H301, H311, H331 (Toxic) H351 (Suspected Carcinogen) H411 (Toxic to Aquatic Life)Zero-discharge policy to sewer systems.[1][2][3]
Reactivity Incompatible with Strong Oxidizers & Reducing AgentsSegregate from Nitric Acid, Hydrazine, and Peroxides.[3]
Waste Classification & Segregation Strategy

Effective disposal begins at the bench.[2][3] You must segregate this waste stream immediately upon generation.[1][2][3]

  • Primary Waste Code (RCRA): While not explicitly listed (P or U list) by name, it must be characterized by Toxicity and Ignitability/Reactivity .[3] Treat as D001 (Ignitable) and D003 (Reactive) pending specific testing [1].[1][2][3]

  • Segregation Rule:

    • DO NOT MIX with Halogenated Solvents (DCM, Chloroform) unless unavoidable; halogenated streams often undergo different incineration protocols.[3]

    • DO NOT MIX with Aqueous Acidic/Basic waste.[1][2][3][4][5]

    • Target Stream: Non-Halogenated Organic High-BTU waste stream.[1][2][3]

Disposal Workflow Visualization

The following diagram outlines the "Cradle-to-Grave" lifecycle for this specific compound, ensuring compliance with EPA and local EHS regulations.

DisposalWorkflowStartWaste Generation(2-Benzyloxy-1-methyl-4-nitro-benzene)StateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste Stream(Contaminated Gloves/Powder)StateCheck->SolidWaste Solid/ResidueLiquidWasteLiquid Waste Stream(Dissolved in Solvent)StateCheck->LiquidWaste SolutionContainerSolidContainer: Double-baggedAmber Jar or HDPE PailSolidWaste->ContainerSolidContainerLiquidContainer: HDPE Carboy(Vented Cap Recommended)LiquidWaste->ContainerLiquidLabelingLabeling:'Hazardous Waste - Toxic, Reactive'List Components %ContainerSolid->LabelingContainerLiquid->LabelingStorageSatellite Accumulation Area(Max 90 Days)Shield from Light/HeatLabeling->StorageDisposalFinal Destruction:High-Temp Incineration(with NOx Scrubbing)Storage->Disposal EPA Licensed Hauler

Figure 1: Decision matrix for the segregation and disposal of nitroaromatic waste.[1][2][3]

Detailed Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid or Residual Powder

Context: Expired reagent or spill cleanup debris.

  • PPE Selection: Wear Nitrile gloves (minimum thickness 0.11mm) double-gloved, or Laminate (Silver Shield) gloves if handling large quantities.[1][2][3] Use a P95/P100 particulate respirator if working outside a fume hood [2].[2][3]

  • Containment:

    • Do not sweep vigorously (dust explosion risk).[1][2][3]

    • Use a damp paper towel (moistened with water or ethanol) to wipe up powder.[1][2][3]

    • Place the solid waste and the contaminated towels into a wide-mouth amber glass jar or a high-density polyethylene (HDPE) container.[1][2][3]

  • Deactivation (Optional but Recommended for Traces):

    • For trace residues on glassware, rinse with Acetone.[2][3] Collect the acetone rinse into the Liquid Waste stream (see below).[2]

  • Sealing: Cap the container tightly. If the compound is suspected to be old (potential peroxides), do not over-tighten; use a vented cap if available.

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)

Context: Compound dissolved in Acetone, Ethyl Acetate, or Methanol.[6]

  • Compatibility Check: Ensure the solvent carrier is compatible with the waste carboy.[2][3]

    • Safe: Acetone, Methanol, Ethanol, Ethyl Acetate, Toluene.[3]

    • Unsafe: Do not add to carboys containing strong acids (Sulfuric/Nitric) or oxidizers.[1][2][3][4]

  • Transfer: Pour into the Non-Halogenated Organic Solvent waste container.

    • Crucial: Leave at least 10% headspace in the container to allow for vapor expansion.[2][3] Nitro compounds can release gas upon slow decomposition.[1][2][3]

  • Labeling:

    • Tag the waste container immediately.[2][3]

    • List "2-Benzyloxy-1-methyl-4-nitro-benzene" explicitly.[1][2][3] Do not use abbreviations.

    • Check boxes for "Toxic" and "Flammable."[1][2][3]

Emergency Spill Response (Immediate Action)

If a spill > 100mg occurs outside a fume hood:

  • Evacuate: Clear the immediate area. Nitroaromatics are potent blood toxins (methemoglobinemia agents) [3].[1][2][3]

  • Isolate: Close lab doors to prevent spread of dust/vapors.

  • Decontaminate:

    • Don full PPE (Tyvek suit recommended for large spills).[1][2][3]

    • Cover spill with Vermiculite or Sand (non-combustible absorbents).[1][2][3] Do not use paper towels or sawdust for bulk liquid spills (fire hazard).[1][2][3]

    • Scoop absorbed material into a hazardous waste pail.[1][2][3]

    • Wash the surface with a soap/water solution; collect this rinsate as hazardous waste.[2][3]

Final Disposition: Incineration Standards

This compound must be destroyed via High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Mechanism: Thermal oxidation at >1000°C.[1][2][3]

  • Requirement: The facility must be equipped with a Two-Stage Scrubber to capture Nitrogen Oxides (NOx) generated during the combustion of the nitro group [4].[2]

  • Prohibited: Do not send to fuel blending programs or cement kilns unless they are specifically rated for high-nitrogen content waste.[1][2][3]

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2][3] 40 CFR Part 261.[2][3][7] Link

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3] Washington, DC: The National Academies Press, 2011. Link

  • PubChem. Compound Summary: 4-Benzyloxy-2-nitrotoluene (Isomer Analog).[1][2][3] National Library of Medicine.[2][3] Link

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitrobenzene and derivatives.[1][2][3] 29 CFR 1910.1000.[2][3] Link

Personal Protective Equipment (PPE) & Handling Guide: 2-Benzyloxy-1-methyl-4-nitro-benzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 22424-58-4 Synonyms: 4-(Benzyloxy)-2-methyl-1-nitrobenzene; 5-(Benzyloxy)-2-nitrotoluene Physical State: Solid (Melting Point: 69-70°C)[1][2]

Part 1: Executive Safety Directive

From: Senior Application Scientist To: Research & Development Personnel

The "Why" Behind the Protocol: While 2-Benzyloxy-1-methyl-4-nitro-benzene is often classified as a non-hazardous transport good (non-explosive/non-flammable under standard DOT regulations), this classification is deceptive regarding health safety. As a nitroaromatic ether, this compound possesses the functional moieties associated with methemoglobinemia (via skin absorption or ingestion) and allergic sensitization .

The benzyl ether linkage adds lipophilicity, potentially enhancing dermal penetration compared to simple nitrotoluenes. Therefore, the primary safety objective is Zero Dermal/Inhalation Contact . Do not treat this merely as "dust"; treat it as a bioactive agent that requires strict containment.

Part 2: Risk Assessment & PPE Matrix[3]

The following matrix dictates the PPE requirements based on the energy and scale of your manipulation.

Hazard Identification Logic
  • Nitro Group (

    
    ):  Potential for blood toxicity (methemoglobin formation) and mutagenicity.
    
  • Benzyl Ether Group: Increases molecular weight and lipophilicity; generally lowers vapor pressure but facilitates skin transport.

  • Physical Form (Solid): Primary vector of exposure is airborne particulates during weighing and static-clinging dust on gloves.

PPE Selection Matrix
Protective Layer Standard Handling (Weighing < 1g, Closed Transfer)High-Intensity Handling (Scale-up > 10g, Open Transfer, Cleaning Spills)Scientific Rationale
Hand Protection Single Nitrile (Min 0.11 mm)Double Gloving (Inner: Nitrile / Outer: Nitrile or Neoprene)Nitroaromatics can permeate thin latex. Nitrile provides superior resistance to organic nitrogen compounds.
Respiratory Fume Hood (Sash at 18")N95/P100 Respirator + Fume HoodSolids generate electrostatic dust. Inhalation is the fastest route to systemic toxicity for this compound class.
Eye Protection Safety Glasses (Side Shields)Chemical Goggles Fine dust can bypass side shields. Goggles seal the ocular mucosa from particulate absorption.
Body Protection Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat (Disposable) + Sleeve CoversCotton retains dust. Tyvek sheds particulates, preventing migration of the chemical outside the lab.
Part 3: Operational Protocols (Step-by-Step)

This workflow is designed to be a self-validating system. If you cannot perform a step (e.g., "Verify Airflow"), the system halts.

Phase 1: Preparation & Weighing
  • Static Control: This solid is prone to static charge. Place an ionizing bar or anti-static gun near the balance inside the fume hood.

  • Surface Barrier: Line the balance area with a disposable absorbent pad (plastic side down). This captures stray granules and simplifies cleanup.

  • The "Clean Hand/Dirty Hand" Rule:

    • Left Hand (Dirty): Handles the spatula and chemical container.

    • Right Hand (Clean): Handles the balance door, pen, and notebook.

    • Validation: If you see powder on your "Clean" glove, the protocol has failed. Change gloves immediately.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent (typically DCM, THF, or Ethyl Acetate) to the solid immediately after weighing.

    • Reasoning: Solvating the compound eliminates the dust hazard. Once in solution, the risk profile shifts from "inhalation of particulate" to "splash of toxic liquid."

  • Temperature Control: Although the melting point is ~70°C, avoid heating the dry solid. Nitro compounds can decompose exothermically.[3] Always heat in solution.

Phase 3: Decontamination & Waste
  • Solvent Wash: Wipe the balance area with a solvent-dampened Kimwipe (Ethanol or Acetone).

  • Visual Check: Use a UV lamp (if available) to check for fluorescent residues (many nitro/benzyl compounds fluoresce or absorb strongly under UV).

Part 4: Emergency Response & Disposal[5]
Spill Management
  • Dry Spill: Do NOT sweep. Sweeping creates aerosols.

    • Action: Cover with wet paper towels (water/detergent mix) to dampen the powder, then scoop into a waste jar.

  • Wet Spill: Absorb with vermiculite or sand.[4] Do not use combustible materials like sawdust (potential reaction with nitro groups).

Disposal Hierarchy
  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong reducing agents (e.g., hydrides) in the waste stream.

  • Method: High-temperature incineration is the only validated method for complete destruction of the nitroaromatic core.

  • Labeling: Clearly tag waste as "Toxic Organic Solid" or "Nitroaromatic Waste."

Part 5: Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this specific chemical structure.

SafetyLogic Chemical 2-Benzyloxy-1-methyl- 4-nitro-benzene State Solid State (Static Dust Risk) Chemical->State Hazards Nitro Group Risks: Methemoglobinemia Sensitization Chemical->Hazards Control1 Engineering Control: Fume Hood State->Control1 Prevents Inhalation Control2 PPE: Nitrile Gloves (Double for >10g) Hazards->Control2 Prevents Absorption Control3 Process: Solvate Immediately Control1->Control3 Control2->Control3 Disposal Disposal: Incineration Only Control3->Disposal Post-Reaction

Caption: Operational logic flow linking chemical properties (Yellow/Red) to mandatory safety controls (Green).

Part 6: References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Nitrobenzene Derivatives. Retrieved February 25, 2026, from [Link]

Sources

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